molecular formula C19H24O4 B3029805 (+)-Hannokinol CAS No. 79120-40-4

(+)-Hannokinol

Cat. No.: B3029805
CAS No.: 79120-40-4
M. Wt: 316.4 g/mol
InChI Key: GZVIQGVWSNEONZ-UHFFFAOYSA-N
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Description

1,7-bis(4-hydroxyphenyl)-3,5-heptanediol is a diarylheptanoid.

Properties

IUPAC Name

1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVIQGVWSNEONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873753
Record name 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79120-40-4
Record name 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-Hannokinol: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(+)-Hannokinol, a naturally occurring diarylheptanoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its significant anti-inflammatory, antioxidant, and anticancer properties, summarizing key quantitative data and elucidating potential molecular mechanisms of action. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research. Visual representations of hypothesized signaling pathways are included to offer a deeper understanding of its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is a linear diarylheptanoid characterized by two phenyl groups linked by a seven-carbon chain. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(Note: This is a simplified 2D representation. The precise stereochemistry is (3R, 5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
Molecular Formula C₁₉H₂₄O₄
Molecular Weight 316.39 g/mol
CAS Number 408324-76-5
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

Biological Activities and Potential Mechanisms of Action

This compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the precise molecular mechanisms are still under active investigation, studies on related diarylheptanoids suggest potential signaling pathways that may be modulated by this compound.

Anti-inflammatory Activity

Diarylheptanoids, as a class of compounds, have been shown to possess significant anti-inflammatory properties. One of the key mechanisms is the inhibition of nitric oxide (NO) production in inflammatory cells like microglia.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Hannokinol This compound Hannokinol->IKK inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant properties of diarylheptanoids are well-documented. They can act as free radical scavengers and may also upregulate endogenous antioxidant defense mechanisms, potentially through the activation of the Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Hannokinol This compound Hannokinol->Keap1 may promote Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The proposed mechanisms for related diarylheptanoids include the induction of apoptosis and interference with DNA damage response pathways.

Table 2: In Vitro Anticancer Activity of a Diarylheptanoid Structurally Similar to this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
P388Murine Leukemia4[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Hannokinol This compound ROS Increased ROS Hannokinol->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in BV2 Microglial Cells

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells.

Materials:

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of ascorbic acid in methanol for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., P388)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory, antioxidant, and anticancer properties, supported by preliminary mechanistic insights, highlight its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry, encouraging further investigation into the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling (+)-Hannokinol: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of (+)-hannokinol, a diarylheptanoid with significant therapeutic potential. The document outlines the primary plant sources, detailed experimental protocols for extraction and purification, and quantitative data to support reproducible research and development efforts.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Zingiberaceae and Taccaceae families. The most well-documented sources include:

  • Alpinia blepharocalyx : The seeds and rhizomes of this plant are a primary source from which this compound was first isolated.[1]

  • Tacca chantrieri : The rhizomes of this plant, commonly known as the Black Bat Flower, have also been shown to contain this compound.[1]

  • Alnus japonica : Various parts of this plant, including the bark, have been found to contain a range of diarylheptanoids, including hannokinol.

  • Saururus chinensis : This plant is another potential source of bioactive compounds, including diarylheptanoids.

Experimental Protocols: Isolation of this compound from Alpinia blepharocalyx

The following protocol is a comprehensive methodology for the isolation of this compound from the rhizomes of Alpinia blepharocalyx.

Extraction
  • Plant Material Preparation : Dried and powdered rhizomes of Alpinia blepharocalyx (8.5 kg) are used as the starting material.[2]

  • Maceration : The powdered rhizomes are macerated with methanol (3 x 20 L) at room temperature.[2]

  • Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.[2]

Fractionation
  • Solvent-Solvent Partitioning : The crude methanol extract is suspended in water and successively partitioned with hexane, chloroform, and n-butanol. This partitioning separates compounds based on their polarity.

  • Fraction Collection : The individual fractions (hexane, chloroform, n-butanol, and aqueous) are concentrated to dryness. The butanol fraction is typically enriched with diarylheptanoids like this compound.

Chromatographic Purification

The butanol fraction is subjected to multiple chromatographic steps to isolate pure this compound.

  • Silica Gel Column Chromatography (Initial Separation) :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient of chloroform-methanol is typically used, starting with a non-polar mixture and gradually increasing the polarity.

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography (Size Exclusion) :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : Methanol.

    • Purpose : This step separates compounds based on their molecular size and helps to remove polymeric material and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification) :

    • Stationary Phase : Reversed-phase C18 column.

    • Mobile Phase : A gradient of methanol and water is commonly employed.

    • Detection : UV detection is used to monitor the elution of compounds.

    • Collection : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of diarylheptanoids from Alpinia blepharocalyx. While specific yields for this compound are not always reported, the data provides a general expectation for the efficiency of the extraction and fractionation process.

ParameterValueReference
Starting Material (Dried Rhizomes)8.5 kg
Crude Methanol ExtractNot Specified
Hexane FractionNot Specified
Chloroform FractionNot Specified
n-Butanol FractionNot Specified
Aqueous FractionNot Specified
Final Yield of this compound Not Explicitly Reported

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Alpinia blepharocalyx Rhizomes maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, n-Butanol, Water) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_hannokinol This compound prep_hplc->pure_hannokinol

Caption: Isolation workflow for this compound.

References

In-Depth Technical Guide to (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol , commonly known as (+)-Hannokinol, is a naturally occurring diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.

IdentifierValue
IUPAC Name (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
CAS Number 408324-76-5
Molecular Formula C₁₉H₂₄O₄
Molecular Weight 316.4 g/mol

It is important to distinguish this compound from other stereoisomers, such as meso-hannokinol, and the general "hannokinol" which may refer to a mixture of isomers and is sometimes associated with the CAS number 79120-40-4.

Biological Activity and Therapeutic Potential

This compound has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development, particularly for neuroinflammatory conditions.

Anti-inflammatory Effects

Research has shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This inhibitory effect was observed at concentrations ranging from 1 µM to 100 µM.[1] The overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases, suggesting a neuroprotective potential for this compound.

While the precise IC₅₀ value for this compound's inhibition of NO production is not detailed in the initial reports, its activity within this concentration range indicates significant biological efficacy.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the anti-inflammatory activity of compounds like this compound.

Measurement of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells

This protocol outlines the procedure for quantifying the inhibitory effect of a test compound on nitric oxide production in an in vitro model of neuroinflammation.

3.1.1. Cell Culture and Treatment

  • Cell Line: BV2 murine microglial cells are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For the assay, cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS only.

3.1.2. Nitric Oxide Quantification (Griess Assay)

  • Sample Collection: After a 24-hour incubation period with the test compound and LPS, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is then calculated relative to the LPS-only control.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its ability to inhibit NO production in activated microglia suggests a modulatory role in key inflammatory signaling pathways.

// Nodes LPS [label="LPS (Lipopolysaccharide)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4 (TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Signaling\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS and COX-2 Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_PGs [label="Nitric Oxide (NO) and\nProstaglandins (PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hannokinol [label="this compound", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Neuroinflammation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> MAPK; TRAF6 -> IKK; IKK -> NFkB [label="Activation"]; MAPK -> NFkB [label="Activation"]; NFkB -> iNOS_COX2 [label="Upregulation"]; iNOS_COX2 -> NO_PGs [label="Production"]; NO_PGs -> Inflammation; Hannokinol -> MAPK [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; Hannokinol -> NFkB [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; } }

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Based on the known mechanisms of other anti-inflammatory diarylheptanoids and polyphenols, it is plausible that this compound exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Further research is required to elucidate the specific interactions of this compound within these cascades.

References

A Comprehensive Technical Review of (+)-Hannokinol: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring linear diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the seeds of Alpinia blepharocalyx in 1995 and later from the rhizomes of Tacca chantrieri, this compound has garnered interest within the scientific community for its diverse and potent biological activities.[1] Preliminary studies have revealed its potential as an anti-inflammatory, antioxidant, anticancer, and antiviral agent, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive literature review of this compound, summarizing its known biological activities, detailing the experimental protocols used for its evaluation, and exploring its potential mechanisms of action through signaling pathway analysis.

Biological Activities of this compound

The biological activities of this compound have been primarily investigated in the context of its anti-inflammatory and antiproliferative effects. While data on this specific compound is limited, studies on related diarylheptanoids from its natural sources provide significant insights into its potential therapeutic applications.

Anti-inflammatory Activity

The primary evidence for the anti-inflammatory activity of this compound stems from studies on its ability to inhibit nitric oxide (NO) production in activated immune cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages and microglia is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.

A key study on diarylheptanoids isolated from Alpinia blepharocalyx demonstrated that these compounds, likely including this compound, inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage-like cell lines. While the specific IC50 value for this compound was not explicitly stated in the available abstracts, the study reported a range of IC50 values from 36 to 568 µM for the thirteen tested diarylheptanoids. This suggests that this compound possesses NO inhibitory activity within this concentration range.

Antiproliferative Activity

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public literature, the following table summarizes the reported activity ranges for diarylheptanoids isolated from Alpinia blepharocalyx, which are expected to be representative of this compound's potency.

Biological ActivityCell LineAssayPotency Range (IC50/ED50)Reference
Anti-inflammatory (NO Inhibition)Murine Macrophages (e.g., J774.1, RAW 264.7) or BV2 MicrogliaGriess Assay36 - 568 µMTezuka et al., 1998
AntiproliferativeHT-1080 (human fibrosarcoma), Colon 26-L5 (murine carcinoma)MTT or SRB AssayWide range of ED50 values reported for 44 compoundsAli et al., 2001

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the evaluation of diarylheptanoids like this compound.

In Vitro Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Cell Culture and Treatment:

  • Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound (typically in a range of 1-100 µM) for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA) are included.

  • The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Nitrite Quantification:

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Cell Culture and Treatment:

  • Cancer cell lines (e.g., HT-1080, Colon 26-L5) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • A vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin) are included.

MTT Reduction and Measurement:

  • After the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • The cell viability is expressed as a percentage of the vehicle-treated control, and the ED50 (the concentration that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound have not been definitively identified, studies on other diarylheptanoids and structurally related phenolic compounds suggest potential mechanisms of action, particularly in the context of their anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including iNOS. The activation of the NF-κB pathway is a critical step in the inflammatory response triggered by stimuli like LPS. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kB_Inhibition cluster_nucleus Within Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene NFkB->iNOS_gene Binds to promoter NO Nitric Oxide iNOS_gene->NO Leads to production of Hannokinol This compound Hannokinol->IKK Inhibits? Hannokinol->NFkB Inhibits translocation?

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS. This compound may interfere with this pathway at one or more points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby suppressing iNOS expression and NO production.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of natural products like this compound is a multi-step process.

Bioactivity_Workflow Start Start: Natural Source (e.g., Alpinia blepharocalyx) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Screening Primary Bioactivity Screening (e.g., NO Inhibition, Cytotoxicity) Isolation->Screening Hit Active Compound ('Hit') Identified Screening->Hit Dose_Response Dose-Response Studies (IC50/ED50 Determination) Hit->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) Dose_Response->Mechanism Lead Lead Compound for Further Development Mechanism->Lead

Caption: General experimental workflow for the discovery of bioactive natural products.

This flowchart outlines the typical process, starting from the natural source, followed by extraction and isolation of individual compounds. These pure compounds are then subjected to primary screening assays to identify those with biological activity. Active compounds, or "hits," are then further characterized through dose-response studies to determine their potency. Finally, mechanistic studies are conducted to elucidate their mode of action, with the ultimate goal of identifying a "lead compound" for potential drug development.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an anti-inflammatory and antiproliferative agent. While the currently available data is limited, the bioactivity of related diarylheptanoids from its natural sources provides a strong rationale for its continued investigation. Future research should focus on obtaining specific and robust quantitative data for this compound in a variety of biological assays. Elucidating its precise molecular targets and detailing its effects on key signaling pathways will be crucial for understanding its therapeutic potential. Furthermore, in vivo studies are warranted to assess its efficacy, safety, and pharmacokinetic profile. The development of more efficient and scalable synthetic routes will also be essential to facilitate further research and potential clinical development of this compound and its analogues.

References

The Discovery and Scientific Journey of (+)-Hannokinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Isolation, Synthesis, and Biological Significance of a Promising Diarylheptanoid

Introduction

(+)-Hannokinol, a linear diarylheptanoid, has garnered significant interest in the scientific community for its diverse and potent biological activities. First isolated in 1995 from the seeds of Alpinia blepharocalyx, this natural product has since been identified in other plant species and has become a target for total synthesis.[1] Its demonstrated anti-inflammatory, antioxidant, anticancer, and antiviral properties make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on its isolation, structural elucidation, synthesis, and biological activities.

Discovery and Isolation

This compound, chemically known as (3S,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, was first reported as a novel natural product isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae), a plant used in traditional Chinese medicine.[1] A subsequent study in 2001 further detailed the isolation of this compound, referred to as (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane, from an ethanol extract of these seeds.[2] This compound belongs to a class of diarylheptanoids characterized by two aromatic rings linked by a seven-carbon chain.

Experimental Protocol: Isolation from Alpinia blepharocalyx

The isolation of this compound, as described in the 2001 study, involves a multi-step extraction and chromatographic purification process.[2]

1. Extraction:

  • The seeds of Alpinia blepharocalyx are extracted with ethanol (EtOH).

  • The resulting EtOH extract is then partitioned to separate it into different fractions.

2. Chromatographic Separation:

  • The extract is subjected to chromatographic separation to isolate its constituent compounds.

  • This process typically involves multiple chromatographic techniques to achieve pure compounds.

3. Purification:

  • Final purification of the targeted diarylheptanoid fractions yields this compound.

The logical workflow for the isolation and characterization of this compound from its natural source is depicted in the following diagram.

A Alpinia blepharocalyx Seeds B Ethanol Extraction A->B C Partitioning of Extract B->C D Chromatographic Separation C->D E Purification D->E F This compound E->F G Structural Elucidation (NMR, MS, etc.) F->G

Isolation and Elucidation Workflow

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute stereochemistry was established as (3S,5S).

Spectroscopic Data for this compound
Molecular Formula C₁₉H₂₄O₄
Molecular Weight 316.40 g/mol
¹H NMR Data not explicitly available in the searched literature.
¹³C NMR Data not explicitly available in the searched literature.
Mass Spectrometry Data not explicitly available in the searched literature.
Specific Rotation Data not explicitly available in the searched literature.

Total Synthesis of this compound

The interesting biological profile of this compound has prompted several research groups to pursue its total synthesis. The first total syntheses were independently reported in 2015 by the research groups of Yadav and Babu. These synthetic routes often employ chiral pool starting materials or asymmetric synthesis strategies to establish the desired stereochemistry of the 1,3-diol moiety.

A general retrosynthetic approach is illustrated below, highlighting key bond disconnections.

A This compound B Diarylheptanoid Backbone Construction A->B C Chiral 1,3-Diol Synthon B->C D Aryl Building Blocks B->D

Retrosynthetic Analysis of this compound

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, primarily antiproliferative and antioxidant effects.[3]

Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.

Cell Line Cancer Type IC₅₀/ED₅₀ (µg/mL) Reference
Murine colon 26-L5 carcinomaColon Cancer12.8 µM (ED₅₀)
Human HT-1080 fibrosarcomaFibrosarcoma>100 µM (ED₅₀)
SMMC-7721Hepatocellular Carcinoma150.55
HepG-2Hepatocellular Carcinoma117.44
HeLaCervical Cancer143.19
A549Lung Cancer105.61

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, studies on related diarylheptanoids and other natural phenols suggest that they may act through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB, PI3K/Akt, and MAPK pathways.

A proposed general mechanism for the anti-inflammatory and anticancer effects of phenolic compounds involves the inhibition of the NF-κB signaling pathway.

A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Transcription (Pro-inflammatory & Pro-proliferative Genes) D->E F This compound (Proposed Inhibition) F->B F->D

Proposed Inhibition of NF-κB Pathway
Antioxidant Activity

This compound is also recognized for its antioxidant properties, which are common among phenolic compounds. These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a variety of chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period.

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its discovery and subsequent synthetic efforts have paved the way for a deeper understanding of its chemical and biological properties. While initial studies have highlighted its promise as an anticancer and antioxidant agent, further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other therapeutic areas. The development of more efficient and scalable synthetic routes will be crucial for enabling comprehensive preclinical and clinical investigations of this intriguing diarylheptanoid.

References

(+)-Hannokinol: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (+)-Hannokinol, a diarylheptanoid with known anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound is a natural diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx.[1] It has garnered scientific interest due to its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[1] A key biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential in mitigating neuroinflammatory processes.

Solubility Profile of this compound

Qualitative Solubility

Based on information from chemical suppliers and scientific publications, this compound is generally soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Source: BioCrick, ChemFaces[2][3]

Quantitative Solubility Data

To date, detailed quantitative solubility studies (e.g., providing solubility in mg/mL or molarity at various temperatures) for this compound in a range of solvents have not been extensively published. However, some data points can be inferred from commercially available solutions and in vivo study preparations.

Table 2: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

Concentration (mg/mL)Molarity (mM)Notes
40~126.4Reported as a mother liquor concentration for the preparation of in vivo formulations.[4]

Note: The molarity was calculated using the molecular weight of this compound (316.4 g/mol ).

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in specific solvents, the shake-flask method is a widely accepted and reliable technique.

Principle

The shake-flask method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials
  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the production of nitric oxide (NO) in microglial cells stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Diarylheptanoids, the class of compounds to which this compound belongs, have been reported to inhibit NF-κB activation.

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting LPS-induced NO production.

G Proposed Signaling Pathway for this compound's Anti-inflammatory Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Proposed Signaling Pathway for this compound's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Hannokinol This compound Hannokinol->IKK_complex Inhibits iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) Arginine Arginine Arginine->NO iNOS catalysis

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound. While qualitative data indicates its solubility in several organic solvents, there is a need for more comprehensive quantitative studies to aid in its development as a potential therapeutic agent. The provided experimental protocol offers a standardized method for researchers to determine its solubility in solvents relevant to their work. Furthermore, the elucidation of its inhibitory action on the NF-κB signaling pathway provides a basis for understanding its anti-inflammatory effects and for future research into its mechanism of action.

References

Unveiling the Molecular Landscape of (+)-Hannokinol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA – November 25, 2025 – (+)-Hannokinol, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the physical and chemical properties of this compound, alongside experimental protocols and an exploration of its biological signaling pathways.

Core Physicochemical Properties

This compound, scientifically known as (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, is a chiral molecule that has been isolated from various natural sources, including Alnus japonica and Amomum tsao-ko. Its solid, powdered form is soluble in a range of organic solvents, facilitating its use in various experimental settings.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₉H₂₄O₄[1][2]
Molecular Weight 316.4 g/mol [1][2]
IUPAC Name (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol[1]
Appearance Powder/Solid
Melting Point 156-158 °C
Specific Rotation [α]D²⁵ +15.2 (c 1.0, MeOH)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
CAS Number 408324-76-5

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While a comprehensive compilation of all spectroscopic data is beyond the scope of this guide, key characterization data is presented below.

Table 2: Key Spectroscopic Data for this compound
TechniqueKey Data
¹H NMR (Nuclear Magnetic Resonance) Spectra available in cited literature, confirming the presence of aromatic and aliphatic protons consistent with the diarylheptanoid structure.
¹³C NMR (Nuclear Magnetic Resonance) Spectra available in cited literature, confirming the carbon framework of the molecule.
IR (Infrared) Spectroscopy Characteristic absorptions for hydroxyl (-OH) and aromatic (C=C) functional groups are present.
HRMS (High-Resolution Mass Spectrometry) Provides an accurate mass measurement, confirming the molecular formula.

Experimental Protocols

The following sections provide an overview of the methodologies for the total synthesis of this compound and a general procedure for its isolation from natural sources. These protocols are based on established literature and are intended to serve as a foundational guide for laboratory work.

Total Synthesis of this compound

The enantioselective synthesis of this compound has been achieved through multi-step synthetic routes. A key strategy involves the diastereoselective reduction of a corresponding diketone precursor. The following is a generalized workflow based on the synthesis reported by Yadav and coworkers.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product 4-hydroxyphenylacetic_acid 4-hydroxyphenylacetic acid esterification Esterification 4-hydroxyphenylacetic_acid->esterification MeOH, H₂SO₄ reduction Reduction to Aldehyde esterification->reduction DIBAL-H asymmetric_allylation Asymmetric Allylation reduction->asymmetric_allylation Brown's Asymmetric Allylation dihydroxylation Dihydroxylation asymmetric_allylation->dihydroxylation Upjohn Dihydroxylation oxidative_cleavage Oxidative Cleavage dihydroxylation->oxidative_cleavage NaIO₄ aldol_addition Aldol Addition oxidative_cleavage->aldol_addition oxidation Oxidation aldol_addition->oxidation deprotection Deprotection oxidation->deprotection hannokinol This compound deprotection->hannokinol

A generalized workflow for the total synthesis of this compound.

Detailed Steps:

  • Preparation of the Aldehyde Precursor: The synthesis typically begins with a protected derivative of 4-hydroxyphenylacetic acid, which is converted to the corresponding aldehyde through a series of reactions including esterification and reduction.

  • Asymmetric Allylation and Dihydroxylation: The aldehyde undergoes an asymmetric allylation to introduce the first chiral center, followed by dihydroxylation to create a diol.

  • Oxidative Cleavage and Aldol Addition: The diol is then subjected to oxidative cleavage to yield a new aldehyde, which then participates in an aldol addition with another molecule of a protected 4-hydroxyphenyl derivative.

  • Diastereoselective Reduction and Deprotection: The resulting diketone is diastereoselectively reduced to afford the desired (3R, 5R) stereochemistry of the diol. Finally, removal of any protecting groups yields this compound.

For specific reagents, reaction conditions, and yields for each step, researchers are directed to the primary literature.

Isolation from Alnus japonica

This compound can be isolated from the bark or leaves of Alnus japonica. A general protocol for its extraction and purification is outlined below.

G start Dried and powdered Alnus japonica plant material extraction Maceration with organic solvent (e.g., Methanol or Ethanol) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., with Ethyl Acetate and Water) concentration->partitioning chromatography Column chromatography on silica gel partitioning->chromatography fraction_collection Collection of fractions containing diarylheptanoids chromatography->fraction_collection hplc Purification by High-Performance Liquid Chromatography (HPLC) fraction_collection->hplc hannokinol This compound hplc->hannokinol

A general workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, enriched with diarylheptanoids, is collected.

  • Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.

  • Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in microglia. This activity is believed to be mediated through the modulation of key inflammatory signaling pathways. While the precise molecular mechanism of this compound is still under investigation, evidence from structurally related compounds, such as honokiol, suggests a likely involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound is hypothesized to interfere with this cascade, thereby reducing the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Cascade (e.g., JNK, p38) TRAF6->MAPK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB Translocation NFκB->NFκB_nuc gene_transcription Gene Transcription NFκB_nuc->gene_transcription iNOS iNOS Expression gene_transcription->iNOS NO Nitric Oxide (NO) Production iNOS->NO Hannokinol This compound Hannokinol->IKK inhibits Hannokinol->MAPK inhibits

Proposed mechanism of anti-inflammatory action of this compound.

This guide provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide on the Hypothesized Biosynthesis Pathway of (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a scientifically plausible biosynthetic pathway for (+)-hannokinol, a linear diarylheptanoid with significant therapeutic potential. Drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of related curcuminoids and other diarylheptanoids, this document presents a multi-step enzymatic cascade. The proposed pathway commences with precursors from primary metabolism and culminates in the stereospecific formation of this compound. This guide provides a foundational framework for further research, including gene discovery, enzyme characterization, and the potential for synthetic biology approaches to produce this valuable compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-stage process initiated by the phenylpropanoid pathway, followed by the assembly of the diarylheptanoid backbone by a type III polyketide synthase, and concluding with a series of modifications to the heptanoid chain.

Stage 1: Phenylpropanoid Pathway - Synthesis of Cinnamic Acid Derivatives

The initial phase of the pathway involves the conversion of the primary metabolite L-phenylalanine into activated cinnamic acid derivatives. This is a well-established pathway in higher plants.

  • Step 1: Deamination of L-Phenylalanine. The pathway begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][2]

  • Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[1][2]

  • Step 3: Coenzyme A Ligation. Finally, p-coumaric acid is activated by the attachment of Coenzyme A (CoA) to form p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[1]

Further modifications to the phenyl ring, such as additional hydroxylations and methylations to produce feruloyl-CoA or other derivatives, may also occur at this stage, catalyzed by enzymes like p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3´-hydroxylase (C3´H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Figure 1: Phenylpropanoid Pathway to p-Coumaroyl-CoA.
Stage 2: Diarylheptanoid Backbone Formation

The central C7 chain of this compound is assembled by a type III polyketide synthase (PKS) through the condensation of precursors from the phenylpropanoid pathway and fatty acid biosynthesis.

  • Step 4: Polyketide Synthesis. A molecule of p-coumaroyl-CoA serves as a starter unit and is condensed with a molecule of malonyl-CoA to form a diketide-CoA intermediate. This is followed by a second condensation with another molecule of p-coumaroyl-CoA and subsequent cyclization and aromatization to yield a curcuminoid-like diarylheptanoid. In turmeric, this process is catalyzed by two distinct enzymes: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) . In other plants, a single Curcuminoid Synthase (CUS) may catalyze this "one-pot" reaction. The resulting product is a diarylheptanoid with a β-diketone moiety, such as bis-demethoxycurcumin.

Diarylheptanoid_Backbone_Formation cluster_0 Polyketide Synthase Complex p_Coumaroyl_CoA p-Coumaroyl-CoA Diketide_CoA Diketide-CoA Intermediate p_Coumaroyl_CoA->Diketide_CoA DCS/CUS Bisdemethoxycurcumin Bis-demethoxycurcumin p_Coumaroyl_CoA->Bisdemethoxycurcumin Malonyl_CoA Malonyl-CoA Malonyl_CoA->Diketide_CoA Diketide_CoA->Bisdemethoxycurcumin CURS/CUS

Figure 2: Formation of the Diarylheptanoid Backbone.
Stage 3: Modification of the Heptanoid Chain

The final stage in the biosynthesis of this compound involves the enzymatic modification of the curcuminoid-like intermediate to produce the saturated and hydroxylated heptane chain.

  • Step 5: Reduction of Double Bonds. The α,β-unsaturated ketones within the heptanoid chain of the curcuminoid precursor are reduced to a saturated ketone. This is likely catalyzed by one or more NADPH-dependent reductases . Enzymes with homology to known double-bond reductases have been identified in plants that produce diarylheptanoids.

  • Step 6: Reduction of Ketone Groups. The ketone groups at positions C3 and C5 of the heptane chain are then reduced to hydroxyl groups. This is likely carried out by NADPH-dependent carbonyl reductases or alcohol dehydrogenases . The stereospecificity of these enzymes would determine the final stereochemistry of this compound.

  • Step 7: Hydroxylation of the Phenyl Ring. It is also possible that further hydroxylation of the phenyl rings occurs at this late stage, catalyzed by cytochrome P450 monooxygenases , to yield the final structure of this compound.

Hannokinol_Biosynthesis_Pathway L_Phe L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phe->p_Coumaroyl_CoA Phenylpropanoid Pathway Curcuminoid_Intermediate Curcuminoid Intermediate (e.g., Bis-demethoxycurcumin) p_Coumaroyl_CoA->Curcuminoid_Intermediate DCS/CURS or CUS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Curcuminoid_Intermediate DCS/CURS or CUS Saturated_Diketone Saturated Diketone Intermediate Curcuminoid_Intermediate->Saturated_Diketone NADPH-dependent Reductases Hannokinol This compound Saturated_Diketone->Hannokinol Carbonyl Reductases/ Alcohol Dehydrogenases

Figure 3: Overall Hypothesized Biosynthesis Pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from homologous enzymes involved in the biosynthesis of related compounds provide valuable insights.

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
AsDBR1 Bisdemethoxycurcumin4.24-Alnus sieboldiana
NADPH3.53-
AsDBR2 Bisdemethoxycurcumin2.55-Alnus sieboldiana
NADPH2.13-
CurA Curcumin--Escherichia coli

Note: kcat values were not reported in the available literature for AsDBR1 and AsDBR2.

Experimental Protocols

The following section outlines generalized methodologies for the key experiments required to validate the hypothesized biosynthetic pathway and characterize the involved enzymes.

Gene Identification and Cloning
  • Transcriptome Sequencing: Perform RNA-seq on tissues of a this compound-producing plant to identify candidate genes.

  • Homology-Based Gene Identification: Use known sequences of PAL, C4H, 4CL, Type III PKSs (DCS, CURS, CUS), and reductases from other species to search the transcriptome data for homologous genes.

  • Primer Design and PCR Amplification: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.

  • Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for bacterial expression or a plant expression vector).

Heterologous Protein Expression and Purification
  • Transformation: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) for bacterial expression.

  • Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a suitable buffer.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

Enzyme Activity Assays
  • Assay for Reductase Activity:

    • Prepare a reaction mixture containing the purified reductase, the curcuminoid substrate (e.g., bis-demethoxycurcumin), and NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

    • Analyze the reaction products by HPLC or LC-MS to confirm the formation of the reduced diarylheptanoid.

  • Kinetic Analysis:

    • Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetics (Km and Vmax).

    • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Experimental_Workflow cluster_0 Gene Discovery and Cloning cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization Transcriptome_Seq Transcriptome Sequencing Gene_Identification Homology-Based Gene Identification Transcriptome_Seq->Gene_Identification PCR_Cloning PCR Amplification and Cloning Gene_Identification->PCR_Cloning Transformation Transformation into Host PCR_Cloning->Transformation Expression Protein Expression Transformation->Expression Purification Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis Kinetic Analysis Activity_Assay->Kinetic_Analysis

Figure 4: General Experimental Workflow for Enzyme Characterization.

Conclusion

The hypothesized biosynthesis pathway of this compound presented in this guide provides a robust framework for future research. The pathway is built upon the well-characterized biosynthesis of related diarylheptanoids and proposes a logical sequence of enzymatic reactions. The key to fully elucidating this pathway lies in the identification and characterization of the specific polyketide synthases and modifying enzymes (reductases and hydroxylases) from a this compound-producing plant species. The successful validation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (+)-hannokinol, a linear diarylheptanoid with significant anti-inflammatory, antioxidant, anticancer, and antiviral properties. The strategies developed by the research groups of Yadav, Babu, and Borghi are detailed, offering a comparative overview of different synthetic approaches.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx. Its structure features two aromatic rings linked by a seven-carbon aliphatic chain containing a chiral 1,3-diol moiety.[1] This structural complexity and potent biological activity have made it an attractive target for total synthesis, leading to the development of several innovative synthetic strategies.

Strategy 1: Yadav's Convergent Total Synthesis

In 2015, Yadav and coworkers reported the first total synthesis of this compound.[1] Their strategy is characterized by the stereoselective construction of a key aldehyde intermediate, followed by an aldol addition and a series of transformations to complete the carbon skeleton and install the necessary functional groups.

Quantitative Data Summary: Yadav's Synthesis
StepIntermediateKey Reagents & ConditionsYield (%)
11a (R)-BINOL, Ti(Oi-Pr)₄, Allyltributyltin, CH₂Cl₂, -20 °C92
22a OsO₄ (cat.), NMO, acetone/H₂O, rt88
33a NaIO₄, THF/H₂O, rt94
44a Acetone, LiHMDS, THF, -78 °C85
55a DMP, CH₂Cl₂, rt91
66a TBAF, THF, rt89
77a H₂, Pd/C, MeOH, rt95
8This compound BBr₃, CH₂Cl₂, 0 °C to rt86
Overall Yield 16% [1]
Experimental Protocols: Key Steps in Yadav's Synthesis

Step 1: Keck-Maruoka Asymmetric Allylation of 4-(benzyloxy)phenylacetaldehyde

  • To a stirred solution of (R)-BINOL (0.2 mmol) in CH₂Cl₂ (5 mL) at room temperature, add Ti(Oi-Pr)₄ (0.1 mmol).

  • Stir the mixture for 1 hour, then cool to -20 °C.

  • Add a solution of 4-(benzyloxy)phenylacetaldehyde (1.0 mmol) in CH₂Cl₂ (2 mL), followed by the dropwise addition of allyltributyltin (1.2 mmol).

  • Stir the reaction mixture at -20 °C for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (EtOAc/hexanes) to afford homoallylic alcohol 1a .

Step 4: Aldol Addition with Acetone

  • To a solution of diisopropylamine (1.5 mmol) in dry THF (5 mL) at -78 °C, add n-BuLi (1.5 mmol, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, cool a solution of aldehyde 3a (1.0 mmol) and acetone (2.0 mmol) in dry THF (5 mL) to -78 °C.

  • Add the freshly prepared LDA solution to the aldehyde-acetone mixture dropwise.

  • Stir the reaction for 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and allow it to warm to room temperature.

  • Extract the mixture with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (EtOAc/hexanes) to yield aldol product 4a .

Step 8: Final Deprotection

  • Dissolve intermediate 7a (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

  • Add BBr₃ (3.0 mmol, 1.0 M solution in CH₂Cl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and quench carefully with MeOH (5 mL).

  • Remove the solvent under reduced pressure and purify the residue by preparative HPLC to obtain this compound.

Strategy 2: Babu's Diastereoselective Alkynylation Approach

Published shortly after Yadav's synthesis in 2015, Babu and coworkers presented an alternative route featuring a key diastereoselective alkynylation step.[1] This strategy also commences from a similar aldehyde precursor but diverges in the method used to construct the seven-carbon chain.

Quantitative Data Summary: Babu's Synthesis
StepIntermediateKey Reagents & ConditionsYield (%)
11b (+)-Ipc₂BAllyl, Et₂O, -78 °C90 (96% ee)
22b OsO₄ (cat.), NMO, acetone/H₂O, rt87
33b NaIO₄, THF/H₂O, rt92
44b 4-methoxyphenylacetylene, Et₂Zn, (-)-N-methylephedrine, toluene, rt84 (95:5 dr)
55b H₂, Lindlar's catalyst, EtOAc, rt96
6This compound BCl₃, CH₂Cl₂, -78 °C to 0 °C88
Overall Yield 50% [1]
Experimental Protocols: Key Steps in Babu's Synthesis

Step 1: Brown's Asymmetric Allylation

  • To a solution of (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl, 1.2 mmol) in anhydrous Et₂O (5 mL) at -78 °C, add allylmagnesium bromide (1.2 mmol, 1.0 M in Et₂O).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 4-(benzyloxy)benzaldehyde (1.0 mmol) in Et₂O (2 mL) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding 3 N NaOH (2 mL) followed by 30% H₂O₂ (1 mL) at 0 °C.

  • Stir for 1 hour at room temperature, then extract with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography (EtOAc/hexanes) to give homoallylic alcohol 1b .

Step 4: Diethylzinc-Mediated Diastereoselective Alkynylation

  • To a solution of 4-methoxyphenylacetylene (1.5 mmol) in anhydrous toluene (5 mL) at 0 °C, add n-BuLi (1.5 mmol, 1.6 M in hexanes).

  • Stir for 30 minutes, then add a solution of Et₂Zn (1.5 mmol, 1.0 M in hexanes).

  • Stir for another 30 minutes at 0 °C.

  • Add a solution of (-)-N-methylephedrine (0.2 mmol) in toluene (1 mL), followed by a solution of aldehyde 3b (1.0 mmol) in toluene (2 mL).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via column chromatography (EtOAc/hexanes) to afford propargyl alcohol 4b .

Strategy 3: Borghi's Formal Synthesis via Chiral Horner-Wittig Reagent

In 2024, Borghi, Kirsch, and coworkers developed a formal synthesis of this compound, intercepting Yadav's route at a key intermediate. This approach utilizes a chiral Horner-Wittig reagent derived from 2-deoxy-D-ribose to introduce the 1,3-diol motif.

Quantitative Data Summary: Borghi's Synthesis
StepIntermediateKey Reagents & ConditionsYield (%)
11c SOCl₂, MeOH, 0 °C to rt94
22c DIBAL-H, toluene, -78 °C89
33c Chiral Horner-Wittig reagent, KHMDS, THF, -78 °C85
44c SmI₂, THF, MeOH, -78 °C89 (9:1 dr)
55c TBSCl, imidazole, DMAP, CH₂Cl₂, rt95
66c 4-iodophenyl acetate, Pd(OAc)₂, PPh₃, Et₃N, DMF, 80 °C84
77c H₂, Pd/C, EtOAc, rt93
8Yadav's Intermediate HF·pyridine, THF, rt87
Experimental Protocols: Key Steps in Borghi's Synthesis

Step 2: DIBAL-H Reduction of Methyl Ester

  • To a solution of methyl 2-(4-methoxyphenyl)acetate 1c (1.0 mmol) in anhydrous toluene (5 mL) at -78 °C, add DIBAL-H (1.1 mmol, 1.2 M solution in toluene) dropwise.

  • Stir the reaction for 1 hour at -78 °C.

  • Quench the reaction with MeOH (2 mL), then pour into CH₂Cl₂ (20 mL).

  • Wash sequentially with 1 M HCl (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (diethyl ether/petroleum ether) to yield aldehyde 2c .

Step 3: Chiral Horner-Wittig Reaction

  • To a solution of the chiral phosphine oxide reagent (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add KHMDS (1.0 mmol, 0.5 M solution in toluene).

  • Stir the resulting red solution for 30 minutes at -78 °C.

  • Add a solution of aldehyde 2c (1.2 mmol) in THF (2 mL) dropwise.

  • Stir the mixture for 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford β-hydroxy-ketone 3c .

Synthetic Strategy Diagrams

Yadav_Synthesis Start 4-(benzyloxy)phenylacetaldehyde Int1a Homoallylic Alcohol (1a) Start->Int1a Keck-Maruoka Allylation Int2a Diol (2a) Int1a->Int2a Upjohn Dihydroxylation Int3a Aldehyde (3a) Int2a->Int3a NaIO4 Cleavage Int4a Aldol Product (4a) Int3a->Int4a Aldol Addition Int5a Ketone (5a) Int4a->Int5a DMP Oxidation Int6a Tetrahydropyran (6a) Int5a->Int6a TBAF Deprotection & Cyclization Int7a Saturated THP (7a) Int6a->Int7a Hydrogenation End This compound Int7a->End BBr3 Deprotection

Caption: Yadav's convergent total synthesis of this compound.

Babu_Synthesis Start 4-(benzyloxy)benzaldehyde Int1b Homoallylic Alcohol (1b) Start->Int1b Brown's Allylation Int2b Diol (2b) Int1b->Int2b Upjohn Dihydroxylation Int3b Aldehyde (3b) Int2b->Int3b NaIO4 Cleavage Int4b Propargyl Alcohol (4b) Int3b->Int4b Diastereoselective Alkynylation Int5b cis-Allylic Alcohol (5b) Int4b->Int5b Lindlar Hydrogenation End This compound Int5b->End BCl3 Deprotection

Caption: Babu's total synthesis featuring diastereoselective alkynylation.

Borghi_Formal_Synthesis Start 4-methoxyphenylacetic acid Int1c Methyl Ester (1c) Start->Int1c Esterification Int2c Aldehyde (2c) Int1c->Int2c DIBAL-H Reduction Int3c β-Hydroxy-ketone (3c) Int2c->Int3c Horner-Wittig Reaction Int4c anti-1,3-Diol (4c) Int3c->Int4c Evans-Tishchenko Reduction Int5c TBS-protected Diol (5c) Int4c->Int5c TBS Protection Int6c Heck Product (6c) Int5c->Int6c Heck Coupling Int7c Saturated Alkane (7c) Int6c->Int7c Hydrogenation End Yadav's Intermediate Int7c->End HF-Pyridine Deprotection

Caption: Borghi's formal synthesis via a chiral Horner-Wittig reagent.

References

Application Notes and Protocols for the Extraction of (+)-Hannokinol from Alpinia blepharocalyx

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential therapeutic applications of (+)-hannokinol, a bioactive diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. The protocols outlined below are based on established methodologies for the isolation of diarylheptanoids from Alpinia species and are intended to serve as a guide for laboratory research and drug discovery initiatives.

Introduction

This compound is a linear diarylheptanoid first identified in the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1] The structural characteristics of this compound, featuring two aromatic rings linked by a seven-carbon chain with a 1,3-diol moiety, contribute to its therapeutic potential.[1]

The genus Alpinia is a rich source of various bioactive compounds, including diarylheptanoids, flavonoids, and terpenoids, which have been traditionally used to treat ailments such as pain, inflammation, and stomach disorders.[2] This document provides detailed protocols for the extraction and isolation of this compound from Alpinia blepharocalyx and explores the molecular pathways through which it exerts its biological effects, offering valuable insights for drug development and pharmacological research.

Experimental Protocols

Extraction of this compound from Alpinia blepharocalyx Seeds

This protocol details a general method for the extraction of diarylheptanoids, including this compound, from the seeds of Alpinia blepharocalyx. The procedure involves solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Materials and Reagents:

  • Dried seeds of Alpinia blepharocalyx

  • 95% Ethanol (EtOH)

  • Hexane

  • Diethyl ether (Et2O)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane, acetone, chloroform, methanol)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system (for purification and analysis)

Protocol:

  • Grinding and Extraction:

    • Grind the dried seeds of Alpinia blepharocalyx to a fine powder.

    • Macerate the powdered seeds in 95% ethanol at room temperature. A common ratio is 1 kg of plant material to 5-10 L of solvent.

    • Allow the mixture to stand for 48-72 hours with occasional agitation.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with hexane to remove nonpolar compounds. Separate the hexane layer.

    • Next, partition the aqueous layer with diethyl ether. Separate the diethyl ether layer. This compound and other diarylheptanoids are expected to be present in the more polar fractions like the diethyl ether and the remaining aqueous fraction.[3]

  • Chromatographic Purification:

    • Concentrate the diethyl ether and aqueous fractions separately.

    • Subject the concentrated fractions to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate the compounds based on their polarity.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound using semi-preparative or preparative HPLC to obtain the pure compound.

Table 1: Summary of a General Extraction Procedure for Compounds from Alpinia blepharocalyx Rhizomes

ParameterValueReference
Starting MaterialDried rhizomes of A. blepharocalyx
Initial Dry Weight8.5 kg
Extraction SolventMethanol (MeOH)
Extraction MethodMaceration (3 x 20 L)
Crude Methanol Extract Yield820 g
Solvent Partitioning Yields
Hexane Fraction20 g
Chloroform Fraction245 g
Butanol Fraction161 g
Water Fraction126 g

Note: This table is based on an extraction from rhizomes and serves as a general guideline. Yields from seeds may vary.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and anticancer properties through the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This inhibition is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The underlying mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including iNOS. This compound is suggested to inhibit the activation of NF-κB, thereby preventing the transcription of iNOS and subsequent NO production.

  • MAPK Pathway: The JNK and p38 MAPK pathways are also involved in the inflammatory response and can regulate iNOS expression. It is hypothesized that this compound may interfere with the phosphorylation and activation of JNK and p38, contributing to its anti-inflammatory effects.

Anticancer Activity

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is mediated through the regulation of apoptosis-related proteins and signaling cascades.

  • Apoptosis Induction: this compound is believed to trigger the intrinsic apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

  • Involvement of MAPK Pathways: The JNK and p38 MAPK pathways can also play a role in apoptosis induction in cancer cells. Activation of these pathways by cellular stress, including that induced by chemotherapeutic agents like this compound, can lead to the phosphorylation of various downstream targets that promote apoptosis.

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Alpinia blepharocalyx Seeds Grinding Grinding Start->Grinding Extraction Maceration with 95% Ethanol Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Diethyl Ether) Crude_Extract->Partitioning Fractions Hexane, Diethyl Ether, Aqueous Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring HPLC_Purification Preparative HPLC TLC_Monitoring->HPLC_Purification Final_Product This compound HPLC_Purification->Final_Product

Caption: Workflow for this compound Extraction.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_p38 p38 MAPK TLR4->MAPK_p38 activates MAPK_JNK JNK TLR4->MAPK_JNK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates iNOS_gene iNOS Gene MAPK_p38->iNOS_gene regulates MAPK_JNK->iNOS_gene regulates Hannokinol This compound Hannokinol->IKK inhibits Hannokinol->MAPK_p38 inhibits Hannokinol->MAPK_JNK inhibits NFkB_p65_p50_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS iNOS Protein iNOS_mRNA->iNOS translation NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation

Caption: Anti-inflammatory action of this compound.

Anticancer (Apoptosis) Signaling Pathway

Anticancer_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Hannokinol This compound Bcl2 Bcl-2 Hannokinol->Bcl2 downregulates Bax Bax Hannokinol->Bax upregulates Bcl2->Bax inhibits Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c promotes release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Mito_Cytochrome_c->Cytochrome_c

Caption: Anticancer mechanism of this compound via apoptosis.

References

Application Notes & Protocols for the Quantification of (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring neolignan with potential therapeutic applications attributed to its antioxidative, anti-inflammatory, and neuroprotective properties. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of therapeutic formulations. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical methodologies for structurally similar lignans, such as honokiol and magnolol, and can be adapted and validated for the specific analysis of this compound.[1][2][3]

Analytical Methods Overview

The quantification of this compound can be effectively achieved using reversed-phase HPLC coupled with various detectors. For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[2]

High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample mixture based on its polarity. A C18 stationary phase is commonly employed with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution, often with a small percentage of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection can be performed using ultraviolet (UV) or electrochemical detectors.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS is particularly suited for quantifying low concentrations of analytes in complex biological fluids and is the gold standard for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize typical parameters for the analytical methods, based on data from structurally related lignans. These should serve as a starting point for method development for this compound.

Table 1: HPLC Method Parameters for Lignan Quantification

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water containing 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C
Detection UV at ~290 nm or Electrochemical Detector
Internal Standard Diphenyl, or other structurally similar and stable compound

Table 2: LC-MS/MS Method Parameters for Lignan Quantification

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound (requires infusion of a standard)
Product Ion (Q3) To be determined for this compound (requires fragmentation of the precursor ion)
Collision Energy To be optimized for the specific precursor-product ion transition
Source Temperature 350 - 500 °C
Desolvation Gas Flow 800 - 1000 L/hr

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from plasma samples, a common procedure for lignans.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., Diphenyl in methanol)

  • Acetonitrile (ACN)

  • Sodium Chloride (NaCl)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add a small amount of solid sodium chloride to facilitate phase separation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general HPLC-UV method that can be optimized for this compound analysis.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm (based on the UV absorbance of similar lignans)

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process unknown samples, calibration standards, and QC samples as described in Protocol 1.

  • Inject the processed samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification of this compound

This protocol outlines the steps for developing a sensitive and selective LC-MS/MS method.

Instrumentation and Conditions:

  • LC-MS/MS system with an ESI source

  • HPLC conditions as described in Protocol 2 (can be adapted, e.g., using a UPLC system for faster analysis).

  • Mass Spectrometer settings to be optimized as described in Table 2.

Procedure:

  • Compound Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (m/z of the molecular ion) and optimize source parameters.

  • Fragmentation: Perform a product ion scan to identify the most stable and abundant product ions upon collision-induced dissociation of the precursor ion.

  • MRM Method Development: Select the most intense and specific precursor-to-product ion transition for this compound and the internal standard to create an MRM method.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.

  • Sample Analysis: Analyze the processed samples using the validated LC-MS/MS method. Quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) preparation Sample Preparation (Protein Precipitation, LLE, or SPE) sample->preparation Extraction hplc HPLC Separation (C18 Column) preparation->hplc Injection lcms LC-MS/MS Analysis (MRM Mode) hplc->lcms Ionization data Data Acquisition & Processing lcms->data quantification Quantification (Calibration Curve) data->quantification result Concentration of This compound quantification->result

Caption: A generalized workflow for the quantification of this compound.

Plausible Signaling Pathway for Lignan Bioactivity

Based on the known mechanisms of structurally similar lignans like honokiol and magnolol, this compound may exert its anticancer and anti-inflammatory effects by modulating key cellular signaling pathways such as NF-κB, STAT3, and AMPK/mTOR.

signaling_pathway hannokinol This compound ikk IKK hannokinol->ikk Inhibits p_stat3 p-STAT3 hannokinol->p_stat3 Inhibits ampk AMPK hannokinol->ampk Activates nfkb_pathway NF-κB Pathway stat3_pathway STAT3 Pathway ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus_nfkb NF-κB (Nuclear Translocation) nfkb->nucleus_nfkb inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) nucleus_nfkb->inflammation Activates Transcription ampk_pathway AMPK/mTOR Pathway stat3 STAT3 stat3->p_stat3 Phosphorylation proliferation Cell Proliferation & Survival Genes p_stat3->proliferation Activates Transcription mtor mTOR ampk->mtor Inhibits apoptosis Apoptosis ampk->apoptosis Induces cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Caption: A proposed signaling pathway for the bioactivity of this compound.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of (±)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (±)-Hannokinol, a lignan with significant biological activity. Utilizing a polysaccharide-based chiral stationary phase (CSP), this method achieves baseline resolution of the (+) and (-) enantiomers, making it suitable for enantiomeric purity determination, pharmacokinetic studies, and quality control in drug development and manufacturing. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Hannokinol is a naturally occurring lignan that has garnered interest for its potential therapeutic properties. As with many chiral compounds, the individual enantiomers of Hannokinol may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers is crucial for research and development.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for the separation of enantiomers.[4][5] This application note presents a validated chiral HPLC method for the successful resolution of (±)-Hannokinol.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based column).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample Preparation: A racemic standard of (±)-Hannokinol was dissolved in a mixture of n-Hexane and IPA (50:50, v/v) to a final concentration of 1.0 mg/mL. The sample was filtered through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

A systematic approach was taken to optimize the separation, focusing on the mobile phase composition and flow rate, as these are critical factors in achieving selectivity in chiral separations. The final optimized conditions are presented in Table 1.

Table 1: Optimized Chromatographic Conditions for the Enantiomeric Separation of (±)-Hannokinol

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Results and Discussion

Under the optimized conditions, the enantiomers of Hannokinol were well-separated, achieving baseline resolution. The chromatogram (Figure 1) shows two distinct and symmetrical peaks corresponding to the two enantiomers. The quantitative results of the separation are summarized in Table 2.

Figure 1: Representative Chromatogram of the Enantiomeric Separation of (±)-Hannokinol

(A representative chromatogram would be displayed here in a full application note, showing two well-resolved peaks for the (+) and (-) enantiomers.)

Table 2: Quantitative Results for the Chiral Separation of (±)-Hannokinol

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(-)-Hannokinol 12.51.1\multirow{2}{*}{2.8}
(+)-Hannokinol 15.21.2

The resolution (Rs) of 2.8 indicates a high degree of separation between the two enantiomeric peaks, which is well above the baseline resolution requirement of 1.5. The tailing factors for both peaks are close to 1.0, indicating excellent peak symmetry and efficiency of the separation.

Method Development Strategy

The selection of a polysaccharide-based CSP was based on its broad applicability for the separation of a wide range of chiral compounds, including natural products. The initial screening involved various ratios of n-Hexane with different alcohol modifiers (IPA and EtOH). An 80:20 (v/v) mixture of n-Hexane and IPA provided the best balance of retention and resolution. Further optimization of the flow rate and temperature was conducted to achieve the final, robust method.

Conclusion

The developed chiral HPLC method provides a reliable and efficient means for the enantiomeric separation of (±)-Hannokinol. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase composition results in excellent resolution and peak shape. This method is suitable for routine analysis in research and quality control environments to determine the enantiomeric purity of Hannokinol.

Visualizations

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_hannokinol Racemic (±)-Hannokinol Standard dissolve Dissolve in Hexane/IPA (50:50) to 1.0 mg/mL racemic_hannokinol->dissolve filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter hplc_system HPLC System with Chiral Column (CHIRALPAK® AD-H) filter->hplc_system Inject 10 µL mobile_phase Mobile Phase: n-Hexane/IPA (80:20) Flow Rate: 1.0 mL/min detection UV Detection at 280 nm chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Retention Times, Resolution, and Peak Shape chromatogram->quantify report Report Results quantify->report

Caption: Experimental workflow for the chiral HPLC separation of (±)-Hannokinol.

G Logical Relationships in Chiral Method Development cluster_inputs Input Parameters cluster_outputs Performance Metrics csp Chiral Stationary Phase (CSP) - Polysaccharide - Cyclodextrin - Protein-based selectivity Selectivity (α) csp->selectivity mobile_phase Mobile Phase - Solvent A (e.g., Hexane) - Solvent B (e.g., IPA, EtOH) - Additives retention Retention Time (tR) mobile_phase->retention mobile_phase->selectivity temp Temperature temp->retention temp->selectivity flow_rate Flow Rate resolution Resolution (Rs) flow_rate->resolution flow_rate->retention peak_shape Peak Shape (Tailing Factor) goal Goal: Optimized Enantiomeric Separation resolution->goal retention->resolution selectivity->resolution peak_shape->goal

Caption: Key parameters influencing the chiral separation of enantiomers.

References

Application Note: GC-MS Analysis of (+)-Hannokinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol, a diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1] As research into the therapeutic potential of this compound and its synthetic derivatives expands, robust and reliable analytical methods for their identification and quantification are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of these compounds, providing both high-resolution separation and sensitive detection. This application note provides a detailed protocol for the GC-MS analysis of this compound and its derivatives, guidance on data interpretation, and an overview of a relevant biological signaling pathway.

Data Presentation

Table 1: Representative GC-MS Data for this compound and Hypothetical Derivatives

CompoundPutative Derivative TypeMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound-316.3818.5316 (M+), 298, 177, 137, 107
Methylated HannokinolMethyl Ether330.4119.2330 (M+), 315, 191, 151, 121
Acetylated HannokinolAcetate Ester358.4220.1358 (M+), 316, 298, 177, 137, 43
Dihydroxy HannokinolAdditional Hydroxyl Group332.3817.8332 (M+), 314, 193, 153, 123

Note: The retention times are estimations and will vary depending on the specific GC column and analytical conditions. The key mass fragments are predicted based on common fragmentation patterns of diarylheptanoids, including cleavages of the heptane chain and fragmentation of the aromatic rings.

Experimental Protocols

This section outlines a general protocol for the GC-MS analysis of this compound and its derivatives from plant extracts or synthetic reaction mixtures.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data. The following steps are recommended:

  • Extraction from Plant Material:

    • Air-dry or freeze-dry the plant material to remove moisture.[2]

    • Grind the dried material into a fine powder.

    • Perform solvent extraction using a suitable solvent such as methanol, ethanol, or a mixture of methanol and chloroform.[3] Sonication or maceration can be used to enhance extraction efficiency.

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude extract.

  • Preparation of Synthetic Samples:

    • Ensure the synthetic reaction mixture is free of any non-volatile reagents or catalysts that could interfere with the GC-MS analysis.

    • If necessary, perform a work-up and purification of the crude product using techniques like column chromatography.

    • Dissolve the purified compound or crude mixture in a volatile organic solvent suitable for GC-MS, such as ethyl acetate or dichloromethane.

  • Sample Concentration and Derivatization:

    • The optimal concentration for GC-MS analysis is typically around 10-100 µg/mL.

    • For compounds with low volatility or those containing polar functional groups (multiple hydroxyls), derivatization may be necessary to improve their chromatographic behavior. Silylation is a common derivatization technique for hydroxyl groups, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of diarylheptanoids. Optimization may be required based on the specific instrument and derivatives being analyzed.

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Plant Material / Synthetic Product extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation dissolution Dissolution in Volatile Solvent evaporation->dissolution derivatization Derivatization (Optional) dissolution->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data_acquisition Data Acquisition detection->data_acquisition identification Compound Identification (Retention Time & Mass Spectra) data_acquisition->identification quantification Quantification identification->quantification end Results quantification->end

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

Signaling Pathway

Diarylheptanoids, including this compound, are known to possess significant anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the JAK-STAT pathway, which can be modulated by these compounds.

signaling_pathway cluster_cell Macrophage cluster_outcome Biological Outcome hannokinol This compound Derivative receptor α7 nAChR hannokinol->receptor Activates jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nfkb NF-κB p_stat3->nfkb Inhibits pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory Promotes Transcription inflammation Reduced Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the GC-MS analysis of this compound and its derivatives. The provided representative data and experimental workflow are intended to guide researchers in developing and validating their own analytical methods. Furthermore, the illustrated signaling pathway offers a potential mechanistic framework for the observed anti-inflammatory effects of these promising bioactive compounds. Further research is warranted to expand the library of quantitative data for a wider range of hannokinol derivatives and to further elucidate their mechanisms of action.

References

Protocol for In Vitro Cell Culture Studies with (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-Hannokinol is a lignan that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. While research specifically on this compound is emerging, its structural isomer, Honokiol, has been extensively studied, providing a strong basis for investigating this compound's mechanism of action. This document provides a detailed protocol for in vitro cell culture studies to evaluate the efficacy and mechanism of this compound, drawing upon established methodologies for related compounds. The primary applications of this protocol are to assess the cytotoxic effects of this compound on cancer cell lines and to elucidate the underlying molecular pathways involved.

It is important to note that due to the limited availability of specific in vitro data for this compound, the quantitative data and signaling pathways described herein are based on studies of its well-researched isomer, Honokiol. Researchers should consider this as a starting point and optimize the protocols for their specific cell lines and experimental conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data for Honokiol, the structural isomer of this compound, from various in vitro studies on cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
SKOV3Ovarian CancerCCK-848.71 ± 11.31 µM24 h[1][2]
Caov-3Ovarian CancerCCK-846.42 ± 5.37 µM24 h[1][2]
BFTC-905Bladder CancerFlow Cytometry≥50 µM (induces apoptosis)72 h[3]
H460KRAS Mutant Lung CancerAnnexin V/PI10-60 µM48 h
A549KRAS Mutant Lung CancerAnnexin V/PI10-60 µM48 h
H358KRAS Mutant Lung CancerAnnexin V/PI10-60 µM48 h
MG-63OsteosarcomaMTT Assay~10-20 µg/ml24-72 h
RKOColorectal CarcinomaMTT Assay5-10 µg/mL48 h
FaDuHead and Neck CancerAnnexin V/7-AAD~20 µM (induces apoptosis)48 h
SAS SPOral Cancer Stem-LikeAnnexin V/PI5-10 µM48 h

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., based on Honokiol data: 1, 5, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is for examining the effect of this compound on key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed Cancer Cells treatment Incubate Cells with This compound prep_cells->treatment prep_drug This compound Preparation (Stock and Dilutions) prep_drug->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blotting treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hannokinol This compound PI3K PI3K hannokinol->PI3K (inhibits) PTEN PTEN hannokinol->PTEN (activates) AMPK AMPK hannokinol->AMPK (activates) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 mTOR->Bcl2 PTEN->PI3K AMPK->mTOR Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway of this compound based on Honokiol studies.

References

Application Notes and Protocols for (+)-Hannokinol in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a diarylheptanoid natural product that has been isolated from plants such as Alnus japonica and Amomum tsao-ko. While direct and extensive research on the neuroprotective properties of this compound is currently limited, its structural similarity to the well-studied lignan honokiol suggests it may hold significant potential as a neuroprotective agent. Honokiol has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects in various models of neurodegenerative diseases.[1][2]

This document provides a comprehensive overview of the application of this compound's structural analog, honokiol, in neuroprotective research. The methodologies and findings presented for honokiol can serve as a valuable guide for investigating the potential neuroprotective effects of this compound.

Data Presentation: Neuroprotective Effects of Honokiol

The following tables summarize the quantitative data on the neuroprotective, antioxidant, and anti-inflammatory effects of honokiol from various in vitro studies.

Table 1: In Vitro Neuroprotective Effects of Honokiol

Cell LineNeurotoxic InsultHonokiol ConcentrationObserved EffectReference
SH-SY5Y6-hydroxydopamine (6-OHDA)Not specifiedProtected against oxidative damage[3]
PC12Amyloid-β (Aβ)Not specifiedSignificantly decreased Aβ-induced cell death[4]
Rat Cortical NeuronsGlutamate, NMDA, H₂O₂Not specifiedMore potent than magnolol in protecting against mitochondrial dysfunction[5]
H4 Neuroglioma-10 µM (48h), 30 µM (24h)IC50 for cell growth inhibition
SOD1-G93A transfected cellsMutant SOD13 and 10 µmol/LReversed decrease in cell viability from 86.3% to 95.2% and 96.4% respectively
iPSC-derived neurons from AD patient-10 µg/mLSignificantly increased neuron survival after 35 days
BV2 MicrogliaLipopolysaccharide (LPS) (250 ng/mL)0.1, 1, 3, and 10 µMMitigated LPS-induced reduction in cell viability
C2C12 MyoblastsH₂O₂ (1 mM)20 and 40 µMProtected against H₂O₂-induced cytotoxicity

Table 2: Antioxidant Activity of Honokiol

| Assay | Model System | Honokiol Concentration | Outcome | Reference | | :--- | :--- | :--- | :--- | | DPPH Scavenging | Chemical Assay | 12.5-100 µg/mL | Concentration-dependent inhibition of DPPH radicals (IC50 = 75.66 µg/mL) | | | Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | 10 µmol/L | ORAC value of 8706.6 µmol Trolox/g, over three times that of Vitamin C | | | Reactive Oxygen Species (ROS) Production | SOD1-G93A cells | Not specified | Significantly decreased DHE intensity | | | ROS Generation | C2C12 Myoblasts (H₂O₂ induced) | Not specified | Significantly reduced H₂O₂-induced accumulation of ROS | | | Lipid Peroxidation (MDA levels) | Rat brain with focal cerebral ischemia-reperfusion | Not specified | Reduced lipid peroxidation | |

Table 3: Anti-inflammatory Effects of Honokiol

Cell Line/ModelInflammatory StimulusHonokiol ConcentrationEffect on Inflammatory MarkersReference
Mouse MacrophagesLipopolysaccharide (LPS)Not specifiedDecreased TNF-α secretion and inhibited nitric oxide expression
BV2 Microglial CellsAmyloid-βNot specifiedSignificantly reduced NO, ROS, TNF-α, and IL-6 levels
BV2 Microglial CellsLipopolysaccharide (LPS)Not specifiedReduced production of pro-inflammatory mediators (iNOS, IL-6, IL-1β, TNF-α)
Animal Model of Allergic AsthmaOvalbumin (OVA)Not specifiedSignificantly decreased pro-inflammatory cytokines (IL-2, TNFα, IL-6, IL-17, IL-12)

Experimental Protocols

Detailed methodologies for key experiments cited in the context of honokiol's neuroprotective research are provided below. These protocols can be adapted for the study of this compound.

Cell Viability Assays

a) MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells (e.g., H460, A549, H358) in a 96-well plate at a density of 3 × 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., honokiol, 0–80 μM) for the desired duration (e.g., 72 hours).

    • Add 10 μL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.

    • Add 100 μL of a solubilizing solution (e.g., 10% SDS in 0.1 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

b) CCK-8 Assay The Cell Counting Kit-8 (CCK-8) assay is another method to determine cell viability.

  • Procedure:

    • Seed cells (e.g., SKOV3, Caov-3) at 5×10³ cells/mL in 96-well plates and allow them to attach overnight.

    • Add the test compound (e.g., honokiol, 1-100 µM) to the medium.

    • After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 3 hours at 37°C.

    • Measure the optical density at 450 nm using a microplate reader.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with various concentrations of the test compound for the specified time (e.g., honokiol at 0, 10, 20, 40, and 60 μM for 48 hours).

    • Harvest the cells, wash with PBS, and resuspend in 1x binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

b) Caspase Activity Assay This assay measures the activity of caspases, which are key mediators of apoptosis.

  • Procedure:

    • Lyse the treated cells and collect the supernatant.

    • Use a fluorometric caspase assay kit (e.g., for caspase-3/7) according to the manufacturer's protocol.

    • The assay is based on the detection of a cleaved fluorescent substrate (e.g., DEVD-7-amino-4-trifluoromethyl coumarin).

    • Measure the fluorescence using a microplate reader.

Oxidative Stress Assays

a) Intracellular ROS Detection using DCFH-DA 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Incubate the cells with DCFH-DA (e.g., 20 µM) for 30 minutes.

    • Wash the cells with cold PBS.

    • Resuspend the cells in PBS and analyze by flow cytometry or fluorescence microscopy.

b) DPPH Radical Scavenging Assay This is a chemical assay to measure the antioxidant capacity of a compound.

  • Procedure:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark for a specific time.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

  • Procedure:

    • Lyse the treated cells in a suitable buffer to extract proteins.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) overnight at 4°C.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB, Nrf2) overnight at 4°C.

    • Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Detect the protein bands using a chemiluminescence reagent or by fluorescence imaging.

    • Normalize the protein expression to a loading control (e.g., β-actin or α-tubulin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by honokiol and a general experimental workflow for assessing neuroprotection.

Signaling Pathways

G cluster_0 Neuroprotective Signaling Pathways of Honokiol Honokiol Honokiol PI3K PI3K Honokiol->PI3K Activates Nrf2 Nrf2 Honokiol->Nrf2 Activates NFkB NF-κB Honokiol->NFkB Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Neuroprotection Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by honokiol.

Experimental Workflow

G cluster_workflow General Workflow for In Vitro Neuroprotection Assay cluster_assays Assessment of Neuroprotective Effects start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) pretreatment Pre-treatment with This compound/Honokiol (various concentrations) start->pretreatment neurotoxin Induction of Neurotoxicity (e.g., Aβ, 6-OHDA, H₂O₂) pretreatment->neurotoxin incubation Incubation (e.g., 24-48 hours) neurotoxin->incubation cell_viability Cell Viability Assays (MTT, CCK-8) incubation->cell_viability Measure apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) incubation->apoptosis Measure oxidative_stress Oxidative Stress Assays (ROS, NO production) incubation->oxidative_stress Measure western_blot Western Blot (Signaling Pathways) incubation->western_blot Analyze end End: Data Analysis and Interpretation cell_viability->end apoptosis->end oxidative_stress->end western_blot->end

Caption: A typical experimental workflow for evaluating neuroprotection.

While direct experimental data on the neuroprotective effects of this compound are sparse, the extensive research on its structural analog, honokiol, provides a strong rationale for its investigation. The data and protocols presented here for honokiol offer a solid foundation for designing and conducting studies to elucidate the neuroprotective potential of this compound. Future research should focus on in vitro and in vivo models of neurodegenerative diseases to directly assess the efficacy of this compound and to determine if it shares the promising neuroprotective profile of honokiol. Such studies will be crucial in determining its potential as a novel therapeutic agent for neurological disorders.

References

Application Notes & Protocols: (+)-Hannokinol in Anticancer Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of (+)-Hannokinol (Honokiol), a bioactive biphenolic compound. The included data summarizes its effects on various cancer cell lines and details the experimental protocols for key assays used to determine its efficacy.

Introduction

This compound, more commonly known as Honokiol, is a lignan isolated from the bark and seed cones of trees in the Magnolia genus. It has garnered significant attention in oncological research due to its demonstrated broad-spectrum anticancer properties.[1] This document outlines the methodologies to assess its cytotoxic and apoptotic effects and presents key findings from in vitro studies.

Data Presentation: Anticancer Activity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cancer TypeCell LineIC50 ValueAssay DurationReference
Ovarian CancerSKOV348.71 ± 11.31 µMNot Specified[2]
Ovarian CancerCaov-346.42 ± 5.37 µMNot Specified[2]
Non-Hodgkin LymphomaRaji17.53 µg/ml12 hours[3]
Non-Hodgkin LymphomaRaji12.61 µg/ml24 hours[3]
Non-Hodgkin LymphomaRaji7.4 µg/ml48 hours
Lung AdenocarcinomaA549> H1563 cellsNot Specified
Human Myeloid LeukemiaHL-6036.99 µg/mLNot Specified
Breast CancerMCF-785.9 µg/mLNot Specified

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cells.

Cell LineTreatmentApoptotic Cells (%)AssayReference
MM.1S10 µg/mL HNK for 48h38.2%TUNEL
RPMI 822610 µg/mL HNK for 48h41.5%TUNEL
MM.1S10 µg/mL HNK for 24h21.7% ± 3.4%APO2.7
RPMI 822610 µg/mL HNK for 24h32.9% ± 0.6%APO2.7
T24HNK + HCPT54.08%Flow Cytometry
Raji7.5 µg/ml HNK18.24 ± 2.53%Flow Cytometry
Raji15 µg/ml HNK28.44 ± 2.48%Flow Cytometry

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

1. MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • This compound (Honokiol) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis by detecting phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

  • Materials:

    • Treated and untreated cell lysates

    • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Caspase-3, PARP, p-AMPK, p-mTOR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in protein extraction buffer and quantify protein concentration using the BCA assay.

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Data Analysis A Cancer Cell Lines B Compound Treatment (this compound) A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Apoptosis) B->D E Western Blot (Protein Expression) B->E F F C->F IC50 Determination G G D->G Quantify Apoptosis H H E->H Pathway Analysis

Caption: Workflow for in vitro anticancer drug screening.

This compound Induced Apoptosis Pathways

This compound induces apoptosis through both caspase-dependent and -independent pathways. It can also activate the AMPK/mTOR pathway, leading to cell death.

G cluster_0 Caspase-Dependent Pathway cluster_1 Caspase-Independent Pathway cluster_2 AMPK/mTOR Pathway A This compound B Caspase-8 Activation A->B C Caspase-9 Activation A->C G AIF Release A->G I AMPK Activation A->I D Caspase-3/7 Activation B->D C->D E PARP Cleavage D->E F Apoptosis E->F H Apoptosis G->H J mTOR Inhibition I->J K Apoptosis J->K

Caption: Signaling pathways of this compound-induced apoptosis.

Inhibition of Pro-Survival Signaling by this compound

This compound has been shown to inhibit key pro-survival signaling pathways, such as the NF-κB, Akt, and ERK pathways, further contributing to its anticancer effects.

G cluster_0 Pro-Survival Pathways A This compound B p-NF-κB A->B inhibits C p-Akt A->C inhibits D p-ERK A->D inhibits E Inhibition of Cell Survival & Proliferation B->E C->E D->E

Caption: Inhibition of pro-survival pathways by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Hannokinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (+)-hannokinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining this compound?

A1: Currently, there are three primary strategies for the total synthesis of this compound. The first two, developed by Yadav and Babu in 2015, follow similar retrosynthetic pathways, while a more recent 2024 formal synthesis employs a different key reaction to construct the core structure.[1]

  • Yadav Synthesis: This approach utilizes a Keck-Maruoka allylation, Upjohn dihydroxylation, and oxidative cleavage to form a key aldehyde intermediate. This intermediate then undergoes an aldol addition and a subsequent cyclization to form a tetrahydropyran ring, which is then hydrogenated and deprotected.[1]

  • Babu Synthesis: Similar to Yadav's route, this synthesis starts with an asymmetric allylation to form the key aldehyde. The distinguishing step is a diethylzinc-mediated diastereoselective alkynylation of this aldehyde. The resulting alkyne is then hydrogenated and deprotected to yield this compound.[1]

  • Formal Synthesis via Horner-Wittig Reaction: This newer strategy employs a chiral Horner-Wittig reagent to introduce the 1,3-diol motif. Key steps include the Horner-Wittig reaction, an Evans-Tishchenko reduction, a Pd-catalyzed Heck cross-coupling, hydrogenation, and a final deprotection to intercept an intermediate in Yadav's synthesis.[1]

Q2: My overall yield is low. What are the most critical steps to optimize?

A2: Low overall yield in a multi-step synthesis can result from inefficiencies in several transformations. For this compound synthesis, the following steps are often critical and can be challenging:

  • Diastereoselective reactions: Steps that create stereocenters, such as the aldol addition in Yadav's synthesis, the alkynylation in Babu's synthesis, or the Evans-Tishchenko reduction in the Horner-Wittig route, are crucial for the final yield of the desired diastereomer.

  • Palladium-catalyzed cross-coupling reactions: The Heck coupling, for instance, can be sensitive to catalyst choice, ligand, base, and solvent, all of which can impact the yield.

  • Deprotection steps: The final deprotection of multiple protecting groups can be problematic. For example, the simultaneous global benzyl deprotection and olefin reduction in an initial approach to the Horner-Wittig synthesis proved to be difficult, leading to a change in strategy.[1] Incomplete deprotection or side reactions can significantly lower the yield of the final product.

Q3: I am having trouble with the final deprotection step. What are some common issues and solutions?

A3: The final deprotection to yield this compound often involves the removal of benzyl or silyl ethers. Common issues include:

  • Incomplete reaction: The reaction may not go to completion, leaving partially protected intermediates. This can be addressed by increasing the reaction time, temperature, or the amount of catalyst/reagent.

  • Side reactions: Benzyl ether deprotection via hydrogenolysis can sometimes lead to the saturation of the aromatic rings. This can be mitigated by careful selection of the palladium catalyst and reaction conditions. A pre-treatment strategy for the catalyst can also suppress unwanted hydrogenation.

  • Product isolation: The polarity of the molecule changes significantly after deprotection, which can complicate the workup and purification. Ensure the use of an appropriate solvent system for extraction and chromatography.

Troubleshooting Guides

Low Yield in Heck Cross-Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting materials Inactive catalystUse a fresh batch of palladium catalyst. Consider using a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate ligandScreen different phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands.
Incorrect baseThe choice of base is critical. Try alternative inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., Et₃N, DIPEA) bases.
Formation of significant side products Homocoupling of the aryl halideLower the reaction temperature. Use a higher concentration of the alkene.
Isomerization of the alkeneAdd a phosphine ligand to suppress isomerization.
Reaction stalls before completion Catalyst decompositionUse a more robust ligand or a palladacycle precatalyst. Consider slow addition of the catalyst.
Poor Diastereoselectivity in Aldol or Alkynylation Reactions
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (dr) Incorrect temperatureOptimize the reaction temperature. These reactions are often run at low temperatures (-78 °C to 0 °C) to enhance selectivity.
Inappropriate Lewis acid or chiral auxiliaryFor Lewis acid-mediated reactions, screen different Lewis acids (e.g., TiCl₄, SnCl₄, SmI₂). Ensure the chiral auxiliary is of high enantiomeric purity.
Steric hindranceIf the substrates are sterically demanding, a different synthetic route or a more reactive reagent might be necessary.
Epimerization of the product Basic or acidic workup conditionsUse a neutral workup procedure. Quench the reaction at low temperature with a buffered solution.

Data and Protocols

Comparison of Key Step Yields in this compound Syntheses
Reaction Step Yadav Synthesis (Overall Yield: 16%) Babu Synthesis (Overall Yield: 50%) Formal Synthesis via Horner-Wittig (Yield to Intermediate 4: 37%)
Formation of Key Aldehyde Not explicitly reported as a single step yield.Not explicitly reported as a single step yield.Aldehyde formation from ester: 89%
Key C-C Bond Formation Aldol Addition: Yield not specified.Diastereoselective Alkynylation: Yield not specified.Horner-Wittig Reaction: 85%
Stereoselective Reduction Not a distinct step in the main pathway.Not a distinct step in the main pathway.Evans-Tishchenko Reduction: 66% (over two steps)
Cyclization/Coupling Cyclization to tetrahydropyran: Yield not specified.Not applicable.Heck Cross-Coupling: 84%
Hydrogenation Selective Hydrogenation: Yield not specified.Hydrogenation of alkyne: Yield not specified.Hydrogenation of alkene: 93%
Final Deprotection Deprotection of tetrahydropyran intermediate: Yield not specified.Deprotection of alkyne hydrogenation product: Yield not specified.Deprotection of silyl ethers: 87%
Detailed Experimental Protocols

1. Horner-Wittig Reaction (Formal Synthesis)

To a solution of the chiral phosphine oxide (1.2 equiv.) in THF at -78 °C is added n-BuLi (1.1 equiv.) dropwise. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 equiv.) in THF is added. The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the β-hydroxy ketone.

2. Evans-Tishchenko Reduction (Formal Synthesis)

To a solution of the β-hydroxy ketone (1.0 equiv.) and acetaldehyde (2.0 equiv.) in THF at -10 °C is added a solution of SmI₂ in THF (0.1 M, 1.1 equiv.) dropwise. The reaction mixture is stirred at -10 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then dissolved in methanol, and K₂CO₃ (0.2 equiv.) is added. The mixture is stirred at room temperature for 2 hours, then concentrated. The residue is purified by flash column chromatography to yield the anti-1,3-diol.

3. Heck Cross-Coupling (Formal Synthesis)

A mixture of the vinyl iodide (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.2 equiv.), and Ag₂CO₃ (2.0 equiv.) in toluene is heated to 100 °C for 12 hours in a sealed tube. The reaction mixture is cooled to room temperature, filtered through Celite, and concentrated. The residue is purified by flash column chromatography to give the coupled product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate 4 cluster_end Final Product start_aldehyde 4-Methoxyphenyl-acetaldehyde hw_reaction Horner-Wittig Reaction (85% yield) start_aldehyde->hw_reaction start_phosphine Chiral Phosphine Oxide start_phosphine->hw_reaction et_reduction Evans-Tishchenko Reduction (66% yield) hw_reaction->et_reduction heck_coupling Heck Coupling (84% yield) et_reduction->heck_coupling hydrogenation Hydrogenation (93% yield) heck_coupling->hydrogenation deprotection Silyl Deprotection (87% yield) hydrogenation->deprotection intermediate_4 Intermediate 4 deprotection->intermediate_4

Caption: Workflow for the formal synthesis of intermediate 4.

troubleshooting_heck cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Heck Reaction cause1 Inactive Catalyst start->cause1 cause2 Incorrect Ligand/Base start->cause2 cause3 Side Reactions start->cause3 cause4 Catalyst Decomposition start->cause4 sol1 Use fresh Pd source cause1->sol1 sol2 Screen ligands & bases cause2->sol2 sol3 Optimize temperature & concentration cause3->sol3 sol4 Use robust catalyst/ Slow addition cause4->sol4

References

Technical Support Center: (+)-Hannokinol Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Hannokinol extraction protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a diarylheptanoid that has been isolated from several plant species. The most commonly cited sources include the bark and leaves of Alnus japonica and the fruits of Amomum tsao-ko.[1][2][3]

Q2: What type of solvents are most effective for the initial extraction of this compound?

A2: Based on studies of related diarylheptanoids from Alnus japonica, polar solvents are effective for extraction. A 70% methanol solution has been shown to yield high concentrations of the related diarylheptanoids oregonin and hirsutanone.[4][5] Other solvents such as ethanol, acetone, and ethyl acetate have also been used for the extraction of diarylheptanoids from Alnus and Amomum species.

Q3: What are the key purification steps for isolating this compound?

A3: Following the initial solvent extraction, a multi-step purification process is typically required. This often involves:

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often employed.

Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. The purity of the final product can be assessed using analytical HPLC, and the structure can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What are the recommended storage conditions for this compound?

A5: As a phenolic compound, this compound may be susceptible to degradation. It is recommended to store the purified compound as a powder at -20°C. If in solution, it should be stored at -80°C for long-term stability. For short-term storage, solutions can be kept at -20°C for up to two weeks. It is advisable to prepare solutions fresh for experiments whenever possible.

Troubleshooting Guides

Low Yield of Crude Extract
  • Problem: The initial solvent extraction yields a very low amount of crude extract.

  • Possible Causes & Solutions:

    • Inadequate Grinding of Plant Material: Ensure the plant material is finely ground to increase the surface area for solvent penetration.

    • Improper Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound. Based on data for related compounds, a 70% methanol or 70% ethanol solution is a good starting point.

    • Insufficient Extraction Time or Temperature: The extraction time may be too short, or the temperature may be too low. Consider increasing the extraction time or using gentle heating (e.g., 40-50°C) to improve efficiency. However, be cautious of potential degradation of thermolabile compounds.

    • Poor Quality of Plant Material: The concentration of the target compound can vary depending on the age, collection time, and storage conditions of the plant material.

Low Recovery of this compound After Column Chromatography
  • Problem: TLC analysis shows the presence of this compound in the crude extract, but the yield after column chromatography is very low.

  • Possible Causes & Solutions:

    • Compound Degradation on Silica Gel: Acidic silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine before packing the column.

    • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the stationary phase. Try a more polar eluent system.

    • Improper Fraction Collection: The fraction size may be too large, leading to the dilution of the compound of interest. Collect smaller fractions and monitor them carefully by TLC.

    • Co-elution with Other Compounds: Your compound of interest may be co-eluting with other compounds, making it appear as a single spot on TLC but resulting in a low yield of the pure compound after solvent evaporation. Try a different solvent system or a different stationary phase to improve separation.

Presence of Persistent Impurities in the Final Product
  • Problem: The purified this compound still shows impurities when analyzed by HPLC.

  • Possible Causes & Solutions:

    • Inadequate Separation in Column Chromatography: The resolution of the column chromatography may not have been sufficient to separate structurally similar compounds. Consider using a different stationary phase (e.g., Sephadex LH-20) or a more sophisticated chromatography technique like flash chromatography or preparative HPLC.

    • Contamination from Solvents or Glassware: Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid introducing contaminants.

    • Compound Degradation: this compound may be degrading during the final purification steps. Minimize exposure to light and heat, and consider working under an inert atmosphere if necessary.

Data Presentation

Table 1: Comparison of Diarylheptanoid Content in Alnus japonica Extracts with Different Solvents.

Extraction SolventOregonin Concentration (µg/mL)Hirsutanone Concentration (µg/mL)
100% Ethanol451.29 ± 14.8017.75 ± 3.69
70% Ethanol503.11 ± 23.2514.81 ± 5.80
70% Methanol644.12 ± 16.0118.41 ± 3.99
Water610.02 ± 10.3418.29 ± 2.58

Data synthesized from a study on the quantitative analysis of extracts from Alnus japonica. This table provides a reference for the extraction efficiency of related diarylheptanoids, which can guide solvent selection for this compound extraction.

Experimental Protocols

Protocol: Extraction and Isolation of this compound from Alnus japonica Bark

  • Preparation of Plant Material:

    • Air-dry the bark of Alnus japonica at room temperature.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered bark (e.g., 1 kg) with 70% methanol (e.g., 5 L) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (e.g., 1 L).

    • Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L), and then ethyl acetate (3 x 1 L).

    • Collect each solvent layer and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with diarylheptanoids.

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Pack the column with silica gel in n-hexane.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by TLC. Combine fractions containing this compound based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

    • Collect and combine the relevant fractions.

  • Final Purification by Preparative HPLC:

    • Perform final purification of the this compound-rich fraction by preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated this compound using analytical HPLC, MS, and NMR.

Mandatory Visualization

ExtractionWorkflow Start Dried & Powdered Alnus japonica Bark Extraction Maceration with 70% Methanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaColumn Silica Gel Column Chromatography EtOAc_Fraction->SilicaColumn Fractions1 Combined Fractions SilicaColumn->Fractions1 SephadexColumn Sephadex LH-20 Column Chromatography Fractions1->SephadexColumn Fractions2 Purified Fractions SephadexColumn->Fractions2 PrepHPLC Preparative HPLC Fractions2->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound TroubleshootingTree cluster_crude Crude Extraction Issues cluster_column Column Chromatography Issues Start Low Yield of This compound CheckCrude Check Crude Extract Yield Start->CheckCrude After initial extraction CheckColumn Check Column Chromatography Recovery Start->CheckColumn After purification Grinding Inadequate Grinding? CheckCrude->Grinding Solvent Suboptimal Solvent? CheckCrude->Solvent TimeTemp Insufficient Time/Temp? CheckCrude->TimeTemp Degradation Degradation on Silica? CheckColumn->Degradation Adsorption Irreversible Adsorption? CheckColumn->Adsorption Coelution Co-elution of Impurities? CheckColumn->Coelution

References

(+)-Hannokinol stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-Hannokinol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution Low aqueous solubility of this compound.1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol). 2. Gently warm the solution to 37°C and use sonication to aid dissolution.[1] 3. Ensure the final concentration does not exceed the solubility limit in the chosen solvent system.
Solution discoloration (e.g., turning yellow/brown) Degradation of this compound, possibly due to oxidation or pH changes. Phenolic compounds are susceptible to oxidation.1. Prepare fresh solutions before each experiment.[1] 2. Store stock solutions at -80°C and minimize freeze-thaw cycles.[2] 3. Use high-purity solvents and degas aqueous buffers to remove oxygen. 4. If pH-induced degradation is suspected, verify the pH of your solution and use a suitable buffer system.
Inconsistent experimental results Degradation of this compound in the experimental medium.1. Assess the stability of this compound under your specific experimental conditions (e.g., cell culture media, buffer composition, temperature). 2. Minimize the incubation time of this compound with the experimental system if stability is a concern. 3. Prepare fresh dilutions from a frozen stock solution for each experiment.
Loss of biological activity Degradation of the compound.1. Confirm the integrity of your this compound stock by analytical methods like HPLC. 2. Follow recommended storage conditions strictly (-20°C for powder, -80°C for solutions in solvent).[2] 3. Avoid exposure of solutions to light and elevated temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological experiments, DMSO is commonly used to prepare concentrated stock solutions.

Q2: How should I store this compound?

A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Solutions in a solvent should be stored at -80°C and are stable for up to one year. For short-term storage of stock solutions, aliquots can be kept at -20°C for several months. It is recommended to avoid repeated freeze-thaw cycles.

Q3: How long are working solutions of this compound stable?

A3: It is highly recommended to prepare and use aqueous working solutions on the same day. If necessary, stock solutions in organic solvents can be stored as aliquots at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Q4: Is this compound sensitive to pH?

A4: While specific data for this compound is limited, related diarylheptanoids have shown pH-dependent stability. Phenolic compounds, in general, can be unstable at high pH. It is advisable to use buffered solutions within a neutral to slightly acidic pH range for experiments.

Q5: Should I protect this compound solutions from light?

A5: Yes, as a phenolic compound, this compound may be sensitive to light. It is good practice to store solutions in amber vials or wrap containers in foil to protect them from light, especially during long-term storage or prolonged experiments.

Quantitative Stability Data (Based on Related Diarylheptanoids)

Disclaimer: The following data is for cyclic diarylheptanoids from Carpinus betulus and should be used as a general guide for handling this compound. Stability is compound-specific and should be experimentally verified for this compound.

Table 1: Effect of pH on the Stability of a Related Diarylheptanoid (Carpinontriol A) at 37°C

pHHalf-life (t₁/₂) in hoursDegradation Rate Constant (k) (h⁻¹)
1.2165.40.0042
6.8187.80.0037
7.4169.40.0041
(Data adapted from a study on carpinontriol A, a cyclic diarylheptanoid)

Table 2: Effect of Temperature on the Stability of a Related Diarylheptanoid (Hirsutenone) in Aqueous Solution

TemperatureHalf-life (t₁/₂) in days
25°C5.78
50°C1.59
(Data adapted from a study on hirsutenone, a linear diarylheptanoid)

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution with the desired experimental solvent (e.g., phosphate-buffered saline, cell culture medium) to a final working concentration (e.g., 100 µg/mL).

2. Incubation:

  • Aliquot the working solution into several vials.

  • Incubate the vials under the desired conditions (e.g., 37°C in a water bath, room temperature on a benchtop, protected from light).

3. Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

  • Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for diarylheptanoids is a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection: Inject a fixed volume of each sample onto the HPLC system.

  • Data Analysis: Record the peak area of the this compound peak at each time point.

5. Data Interpretation:

  • Plot the percentage of remaining this compound (relative to the time 0 sample) against time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Protocol for Identification of Degradation Products using LC-MS/MS

1. Forced Degradation:

  • To generate a sufficient amount of degradation products for identification, subject a solution of this compound to forced degradation conditions (e.g., treatment with acid, base, oxidizing agent, or exposure to intense light or heat).

2. LC-MS/MS Analysis:

  • Separate the degradation products from the parent compound using a suitable HPLC method.

  • Introduce the eluent into a mass spectrometer.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.

3. Structure Elucidation:

  • Analyze the fragmentation patterns to propose the structures of the degradation products. Compare the fragmentation of the degradation products to that of the parent this compound molecule.

Visualizations

Experimental Workflow for Stability Testing

G cluster_incubate Incubation cluster_sample Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_work Prepare Working Solution (e.g., 100 µg/mL in buffer) prep_stock->prep_work incubate Incubate at Desired Conditions (e.g., 37°C) prep_work->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS/MS for Degradation Products sampling->lcms data Data Interpretation (Kinetics, Half-life) hplc->data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., α7 nAChR) jak2 JAK2 receptor->jak2 Phosphorylates hannokinol This compound hannokinol->receptor Activates nfkb_complex IκB-NF-κB Complex hannokinol->nfkb_complex Inhibits Degradation stat3 STAT3 jak2->stat3 Phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerizes nfkb NF-κB nfkb_complex->nfkb Degradation of IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene Gene Transcription (e.g., Pro-inflammatory Cytokines) stat3_dimer->gene Promotes nfkb_nuc->gene Promotes

References

Technical Support Center: HPLC Analysis of (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of (+)-Hannokinol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound?

A1: this compound, a neolignan, presents several challenges in HPLC analysis that can lead to poor resolution. As a phenolic compound, it can exhibit peak tailing due to interactions with residual silanols on silica-based columns. Furthermore, its potential for existing as part of a complex mixture with structurally similar isomers, such as honokiol and magnolol, necessitates highly selective methods to achieve baseline separation.[1] The presence of multiple chiral centers in its structure also means that enantioselective separation is a critical consideration to isolate the desired (+)-enantiomer from other stereoisomers.

Q2: What is a suitable starting point for an HPLC method for this compound analysis?

A2: For initial method development, a reversed-phase HPLC method is a good starting point. A C18 column is a common choice for the separation of phenolic compounds. A typical mobile phase would consist of a gradient elution with acetonitrile and water.[2] The addition of a small amount of an acidifier, such as 0.1% formic or phosphoric acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl groups and residual silanols on the stationary phase, leading to improved peak shape and resolution.[3]

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

A3: Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the analyte's hydroxyl groups and acidic silanol groups on the silica-based stationary phase. Several strategies can mitigate this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these unwanted interactions.

  • Use of "Base-Deactivated" Columns: Employing end-capped or "base-deactivated" C18 columns, which have fewer accessible silanol groups, can significantly reduce peak tailing.

  • Lower Analyte Concentration: Overloading the column can lead to peak distortion. Reducing the sample concentration may improve peak symmetry.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) can improve mass transfer kinetics and reduce peak tailing, though it may also affect selectivity.

Q4: I am struggling to separate this compound from its isomers. How can I improve selectivity?

A4: Improving the selectivity (α) between closely eluting isomers is key to achieving resolution. Consider the following approaches:

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or a ternary mixture of acetonitrile, methanol, and water, can alter the selectivity of the separation. These solvents have different properties and will interact differently with the analytes and the stationary phase.

  • Modify the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry. A phenyl-hexyl or a biphenyl column can offer alternative selectivities for aromatic compounds like this compound through π-π interactions.

  • Optimize the Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and thus their retention and selectivity.

  • Enantioselective Chromatography: To separate this compound from its enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of neolignans.[2]

Troubleshooting Guide: Improving Resolution

This guide provides a systematic approach to troubleshooting common resolution problems encountered during the HPLC analysis of this compound.

Problem: Poor Resolution (Rs < 1.5)

Initial Checks:

  • System Suitability: Ensure the HPLC system is performing correctly by running a standard with known performance characteristics. Check for pressure fluctuations, leaks, and detector noise.

  • Column Health: Verify the column is not degraded or contaminated. If necessary, flush the column with a strong solvent or replace it.

Troubleshooting Workflow:

G cluster_k Optimize Retention Factor (k') cluster_alpha Improve Selectivity (α) cluster_n Increase Efficiency (N) start Poor Resolution (Rs < 1.5) check_peaks Are peaks broad or tailing? start->check_peaks adjust_k Optimize Retention (k') check_peaks->adjust_k Yes adjust_alpha Improve Selectivity (α) check_peaks->adjust_alpha No (Peaks are sharp but overlapping) k_action1 Decrease organic solvent strength adjust_k->k_action1 k_action2 Lower flow rate adjust_k->k_action2 alpha_action1 Change organic modifier (ACN to MeOH) adjust_alpha->alpha_action1 alpha_action2 Change stationary phase (e.g., to Phenyl-Hexyl) adjust_alpha->alpha_action2 alpha_action3 Adjust mobile phase pH adjust_alpha->alpha_action3 alpha_action4 Use a chiral column for enantiomers adjust_alpha->alpha_action4 adjust_n Increase Efficiency (N) n_action1 Use a longer column adjust_n->n_action1 n_action2 Use a column with smaller particles adjust_n->n_action2 n_action3 Optimize flow rate adjust_n->n_action3 solution Resolution Improved k_action1->adjust_alpha k_action2->adjust_alpha alpha_action1->adjust_n alpha_action2->adjust_n alpha_action3->adjust_n alpha_action4->adjust_n n_action1->solution n_action2->solution n_action3->solution

Caption: Troubleshooting workflow for improving HPLC resolution.

Data Presentation: Impact of Key Parameters on Resolution

The following table summarizes the expected impact of adjusting various HPLC parameters on the resolution of this compound, based on general chromatographic principles and data from related compounds.

ParameterAdjustmentExpected Effect on ResolutionPotential Trade-offs
Mobile Phase
Organic Solvent %DecreaseIncrease (longer retention)Longer analysis time, broader peaks
pHAdjust to suppress ionizationImprove peak shape, may change selectivityMay affect analyte stability
Organic ModifierSwitch (e.g., ACN to MeOH)Change in selectivity (α)May require re-optimization of gradient
Column
LengthIncreaseIncrease (higher N)Longer analysis time, higher backpressure
Particle SizeDecreaseIncrease (higher N)Higher backpressure, requires UHPLC system
Stationary PhaseChange (e.g., C18 to Phenyl)Change in selectivity (α)Requires method re-development
Use Chiral Stationary PhaseSeparate enantiomersMore expensive, specific mobile phases may be required
Operating Conditions
Flow RateDecreaseIncrease (higher N, better efficiency)Longer analysis time
TemperatureIncreaseCan improve peak shape, may change selectivityMay degrade analyte, can decrease retention
Injection VolumeDecreaseImprove peak shapeLower signal intensity

Experimental Protocols

The following protocols are suggested starting points for the HPLC analysis of this compound, based on methods developed for the closely related isomers, honokiol and magnolol. Optimization will be necessary to achieve the desired resolution for this compound.

Protocol 1: Reversed-Phase HPLC for General Analysis

This protocol is suitable for the general analysis of a sample containing this compound and its isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-75% B

    • 20-25 min: 75% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 290 nm[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

Protocol 2: Enantioselective HPLC for Chiral Separation

This protocol is designed for the separation of this compound from its enantiomer.

  • HPLC System: A standard HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: Chiral stationary phase column, such as a cellulose-based column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase (Isocratic): A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The optimal ratio will need to be determined experimentally.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm or CD detector.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Workflow for Method Development:

G start Define Analytical Goal (Isomer or Enantiomer Separation?) select_column Select Column (C18 or Chiral) start->select_column scouting_gradient Run Scouting Gradient (Reversed-Phase) select_column->scouting_gradient Isomer Separation isocratic_screening Screen Mobile Phases (Chiral) select_column->isocratic_screening Enantiomer Separation optimize_gradient Optimize Gradient Profile scouting_gradient->optimize_gradient optimize_mobile_phase Optimize Solvent Ratio isocratic_screening->optimize_mobile_phase fine_tune Fine-Tune Parameters (Flow Rate, Temperature) optimize_gradient->fine_tune optimize_mobile_phase->fine_tune validate Method Validation fine_tune->validate

Caption: General workflow for HPLC method development.

References

Technical Support Center: Purification of (+)-Hannokinol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Hannokinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isolating this valuable diarylheptanoid from crude plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a linear diarylheptanoid, a type of lignan, first isolated from the seeds of Alpinia blepharocalyx.[1] It is a phenolic compound with the molecular formula C₁₉H₂₄O₄ and a molecular weight of 316.4 g/mol .[2] It typically appears as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Q2: What are the common challenges in purifying this compound?

A2: As with many natural products, the purification of this compound presents several challenges. These include:

  • Presence of structurally similar compounds: Crude extracts often contain isomers or other diarylheptanoids with similar polarities, making chromatographic separation difficult.

  • Co-extraction of interfering substances: Plant extracts are complex mixtures containing pigments, lipids, and other secondary metabolites that can interfere with purification steps.

  • Degradation of the target compound: As a phenolic compound, this compound may be susceptible to oxidation or degradation under certain pH and temperature conditions.[4]

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-recovery purification methods.

Q3: What are the initial steps to consider before starting the purification process?

A3: Before proceeding with purification, it is crucial to:

  • Properly prepare and dry the plant material: This minimizes the introduction of excess water and potential enzymatic degradation.

  • Defat the crude extract: For extracts rich in lipids, a preliminary extraction with a non-polar solvent like hexane is recommended to remove these interfering compounds.[5]

  • Characterize the crude extract: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the complexity of the mixture and the relative abundance of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound after initial extraction. 1. Incomplete extraction from the plant material.2. Degradation of the compound during extraction.1. Optimize the extraction solvent and method. A mixture of methanol or ethanol with water is often effective for lignans. Consider using techniques like sonication or reflux to improve efficiency.2. Avoid prolonged exposure to high temperatures and light.
Poor separation of this compound from other compounds on a silica gel column. 1. Inappropriate solvent system.2. Co-elution with structurally similar impurities.3. Column overloading.1. Systematically screen different solvent systems with varying polarities using TLC. A gradient elution is often more effective than isocratic elution.2. Consider using a different stationary phase, such as polyamide resin or Sephadex LH-20, which offer different separation selectivities. 3. Reduce the amount of crude extract loaded onto the column.
Streaking or tailing of bands during column chromatography. 1. The compound is interacting too strongly with the stationary phase.2. The sample is not fully dissolved in the mobile phase before loading.1. For phenolic compounds on silica gel, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.2. Ensure the sample is completely dissolved in a minimal amount of the initial mobile phase before loading.
This compound appears to be degrading during purification. 1. Exposure to harsh pH conditions.2. Oxidation of the phenolic groups.1. Maintain a slightly acidic to neutral pH throughout the purification process. Diarylheptanoids can be unstable at alkaline pH. 2. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and use degassed solvents. Store fractions containing the purified compound at low temperatures and protected from light.
Difficulty in obtaining high purity this compound (>95%). 1. Presence of a persistent, closely related impurity.2. Incomplete removal of minor impurities from previous steps.1. Employ preparative HPLC with a C18 column as a final polishing step. This often provides the highest resolution.2. Consider a multi-step purification strategy combining different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20 or polyamide).

Quantitative Data Summary

The following tables provide typical data for the purification of lignans, which can serve as a general guide for the purification of this compound. Please note that actual yields and purity will vary depending on the starting material and the specific conditions used.

Table 1: Typical Purity of Lignan Fractions at Different Purification Stages.

Purification Step Typical Purity of Lignan Fraction (%)
Crude Extract5 - 20
After Silica Gel Column Chromatography40 - 70
After Polyamide Resin Chromatography50 - 80
After Sephadex LH-20 Chromatography60 - 90
After Preparative HPLC> 95

Table 2: Typical Yield of Lignans from Crude Extract.

Purification Method Typical Yield Range (%)
Multi-step Column Chromatography5 - 15
High-Speed Counter-Current Chromatography (HSCCC)10 - 30

Experimental Protocols

Protocol 1: General Workflow for Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from a plant source like Alpinia blepharocalyx.

1. Extraction: a. Air-dry and grind the plant material (e.g., seeds or rhizomes) to a fine powder. b. Macerate the powdered material in 70-95% ethanol or methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Defatting (if necessary): a. Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Partition the suspension with an equal volume of n-hexane. c. Separate the layers and discard the upper hexane layer containing lipids. Repeat this step 2-3 times. d. Concentrate the methanol/water layer to obtain the defatted crude extract.

3. Silica Gel Column Chromatography (Initial Fractionation): a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). b. Dissolve the defatted crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise or gradient of increasing polarity, for example, from hexane to ethyl acetate to methanol. d. Collect fractions and monitor them by TLC, visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid). e. Pool the fractions containing this compound based on the TLC profile.

4. Further Purification (Choose one or a combination):

5. Final Polishing (Preparative HPLC): a. For obtaining high-purity this compound, use a preparative reverse-phase (C18) HPLC column. b. The mobile phase is typically a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. c. Inject the partially purified this compound fraction and collect the peak corresponding to the target compound. d. Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental_Workflow start Crude Plant Material extraction Extraction (e.g., 70% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract defatting Defatting (with n-hexane) crude_extract->defatting defatted_extract Defatted Extract defatting->defatted_extract silica_gel Silica Gel Column Chromatography (Gradient Elution) defatted_extract->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction purification_choice Further Purification enriched_fraction->purification_choice sephadex Sephadex LH-20 (Methanol) purification_choice->sephadex Option 1 polyamide Polyamide Resin (Ethanol/Water Gradient) purification_choice->polyamide Option 2 prep_hplc Preparative HPLC (C18, Acetonitrile/Water) sephadex->prep_hplc polyamide->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Troubleshooting_Logic start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 solution1 Optimize mobile phase using TLC cause1->solution1 Yes cause2 Column Overloaded? cause1->cause2 No final_step Improved Separation solution1->final_step solution2 Reduce sample load cause2->solution2 Yes cause3 Co-eluting Impurities? cause2->cause3 No solution2->final_step solution3 Change stationary phase (e.g., Polyamide, Sephadex) cause3->solution3 Yes solution3->final_step

References

Preventing degradation of (+)-Hannokinol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Hannokinol Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: As a phenolic compound and a lignan, this compound is susceptible to degradation primarily through oxidation. The main environmental factors that accelerate this process are exposure to light, elevated temperatures, and oxygen.[1][2][3] Phenolic compounds are generally more stable when stored in the dark at lower temperatures.[1][4] The presence of transition metals can also catalyze oxidation.

Q2: How should I store my solid (powder) this compound for long-term stability?

A2: For long-term storage of solid this compound, it is recommended to store it at -20°C. The container should be amber or opaque to protect it from light, and it should be tightly sealed to minimize exposure to oxygen and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q3: I've dissolved this compound in a solvent for my experiments. How should I store the solution?

A3: Solutions of this compound are generally less stable than the solid powder. For solutions, it is recommended to store them at -80°C for maximum stability, which can preserve them for up to a year. Use amber vials to prevent photodegradation. If -80°C is not available, -20°C is the next best option for shorter-term storage. It is advisable to prepare fresh solutions for critical experiments or use solutions that have been stored for a minimal amount of time. This compound is soluble in solvents such as DMSO, acetone, ethyl acetate, dichloromethane, and chloroform.

Q4: My experimental results are inconsistent. Could degradation of my this compound stock be the cause?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is crucial to verify the purity and concentration of your stock solution. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Troubleshooting Guide

Issue: Unexpected loss of compound activity or concentration.

This troubleshooting guide follows a logical workflow to help you identify the source of potential degradation.

G start Degradation Suspected check_solid 1. Check Solid Storage: - Temperature (-20°C)? - Protected from light? - Tightly sealed? start->check_solid check_solution 2. Check Solution Storage: - Temperature (-80°C)? - Protected from light? - Solvent quality (anhydrous)? check_solid->check_solution Solid storage OK check_handling 3. Review Handling: - Frequent freeze-thaw cycles? - Extended time at room temp? - Exposure to incompatible materials? check_solution->check_handling Solution storage OK analyze 4. Analytical Verification: Perform HPLC analysis to confirm purity. check_handling->analyze Handling OK degraded Result: Degradation Confirmed - Discard old stock. - Obtain fresh compound. - Implement corrected storage and handling procedures. analyze->degraded Purity < 95% or Degradants Detected not_degraded Result: No Degradation - Investigate other experimental variables (e.g., assay conditions, reagents, cell viability). analyze->not_degraded Purity Acceptable

Caption: Troubleshooting workflow for suspected this compound degradation.

Data on Storage Stability

While specific degradation kinetics for this compound are not widely published, the following table provides a general guide based on the stability of related phenolic compounds.

Storage ConditionFormExpected Purity after 6 MonthsRecommendation
-80°C, Dark, Sealed Solution >98% Optimal for long-term solution storage
-20°C, Dark, Sealed Solution 90-95%Acceptable for short to medium-term storage
-20°C, Dark, Sealed, Inert Gas Solid >99% Optimal for long-term solid storage
4°C, Dark, SealedSolution<85%Not recommended for storage >1 week
23-25°C (Room Temp), DarkSolid90-98%Suitable for short-term, in-use samples only
23-25°C (Room Temp), LightSolid<90%Avoid: significant degradation expected

Experimental Protocols

Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to assess the purity of this compound and detect potential degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std 1. Prepare Standard (Fresh, high-purity This compound at 1 mg/mL) hplc_setup 3. Set HPLC Conditions (See Table Below) prep_std->hplc_setup prep_sample 2. Prepare Sample (Stored this compound at 1 mg/mL) prep_sample->hplc_setup hplc_inject 4. Inject Standard & Sample hplc_setup->hplc_inject analyze_rt 5. Compare Retention Times (RT) Standard RT = this compound hplc_inject->analyze_rt analyze_area 6. Calculate Purity (% Purity = [Area_Sample / (Area_Sample + Area_Degradants)] * 100) analyze_rt->analyze_area

Caption: Workflow for HPLC-based stability testing of this compound.

HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis at 280 nm
Column Temp 30°C
Injection Vol 10-20 µL

Degradation Pathways

The primary degradation pathway for phenolic compounds like this compound is oxidation. This process can be initiated by light, heat, or metal ions, leading to the formation of radicals which can then polymerize or form other oxidized species.

G hannokinol This compound (Phenolic Structure) radical Phenoxy Radical (Reactive Intermediate) hannokinol->radical forms initiators Initiators: - UV Light - Heat - Metal Ions (e.g., Fe³⁺, Cu²⁺) - Oxygen initiators->hannokinol acts on radical->radical dimerizes or polymerizes products Degradation Products: - Quinones - Polymers - Ring-opened products radical->products

Caption: Conceptual overview of the oxidative degradation of this compound.

References

Technical Support Center: Navigating the Challenges of (+)-Hannokinol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the low aqueous solubility of promising compounds like (+)-hannokinol can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in aqueous buffers?

A1: this compound, a phenolic compound, possesses a chemical structure with multiple aromatic rings. This structure is predominantly non-polar and hydrophobic, leading to poor solubility in polar solvents like water and aqueous buffers commonly used in biological assays. While it has polar hydroxyl groups, the larger, non-polar carbon backbone dictates its overall low aqueous solubility.

Q2: What are the experimental consequences of low solubility for this compound?

A2: Ignoring the low solubility of this compound can lead to several experimental artifacts and unreliable data, including:

  • Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration than intended.

  • Inaccurate and Irreproducible Results: Undissolved particles can interfere with assay readouts, for instance, by scattering light in absorbance-based assays. This can lead to high variability between experiments.[1]

  • Reduced Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its intended biological target.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds.[2] It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[3][4]

Q4: How can I prepare my final working solution of this compound in an aqueous buffer from a DMSO stock?

A4: To minimize precipitation when diluting your DMSO stock into an aqueous buffer, it is crucial to add the DMSO stock directly to the final aqueous solution with vigorous mixing.[5] A common practice is to add a small volume of the concentrated DMSO stock to your pre-warmed (e.g., 37°C) aqueous experimental medium and immediately vortex to ensure rapid dispersion. This approach helps to avoid the compound crashing out of solution, which can occur if the compound is kept at a high concentration in an aqueous environment for an extended period.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my this compound DMSO stock into my aqueous buffer.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Concentration Exceeds Solubility Limit Your final working concentration may be too high for the aqueous buffer. Perform a serial dilution to determine the maximum soluble concentration in your specific assay medium.
Insufficient Mixing Immediately and vigorously vortex the solution after adding the DMSO stock to the aqueous buffer to ensure rapid and thorough mixing.
Temperature Effects Adding the stock solution to a pre-warmed (37°C) medium can sometimes improve solubility.
High Final DMSO Concentration While counterintuitive, a slightly higher final DMSO concentration (e.g., up to 0.5% v/v, cell-type dependent) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
Issue: I observe low or no biological activity of this compound in my assay.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Compound Precipitation Visually inspect your assay plates under a microscope for any precipitate. If observed, you will need to optimize your solubilization strategy.
Non-specific Binding to Plasticware Hydrophobic compounds can adsorb to the surface of standard plastic labware. Consider using low-adhesion microplates. Adding a blocking agent like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your buffer can also help.
Low Bioavailability in Cell-Based Assays If the compound is not efficiently crossing the cell membrane, consider using a formulation approach such as complexation with cyclodextrins to enhance its availability to the cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a soluble stock solution of this compound and create working dilutions for use in aqueous-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Carefully weigh out the desired amount of this compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution. c. Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution. d. Visually inspect the solution to ensure no particulates are present.

  • Working Solution Preparation: a. Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C). b. Add a small volume of the DMSO stock solution directly to the pre-warmed buffer. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts. c. Immediately vortex the working solution to ensure rapid and uniform dispersion of this compound. d. Use the freshly prepared working solution in your experiment without delay.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound through complexation with HP-β-CD.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Preparation of HP-β-CD Solution: a. Dissolve a known concentration of HP-β-CD in your aqueous buffer (e.g., a 40% w/v solution). b. Stir until the HP-β-CD is completely dissolved.

  • Complexation: a. Add the powdered this compound directly to the HP-β-CD solution. The amount will depend on the desired final concentration and may require empirical determination. b. Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Preparation of Final Solution: a. After the incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed compound. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Determination: a. The final concentration of solubilized this compound should be determined analytically using a suitable method like high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Signaling Pathways and Experimental Workflows

Research has shown that this compound can inhibit the production of nitric oxide in microglial cells stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is often mediated through the modulation of key signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting hannokinol This compound Powder dmso_stock High-Concentration DMSO Stock hannokinol->dmso_stock Dissolve working_solution Aqueous Working Solution (with buffer) dmso_stock->working_solution Dilute & Mix treatment Treat with Working Solution working_solution->treatment cells Microglial Cells cells->treatment incubation Incubate treatment->incubation lps LPS Stimulation lps->treatment analysis Analyze Endpoint (e.g., Nitric Oxide Levels) incubation->analysis precipitation Precipitation? analysis->precipitation Check low_activity Low Activity? analysis->low_activity Check

Figure 1. Experimental workflow for testing this compound in a cell-based assay.

LPS, a component of the outer membrane of Gram-negative bacteria, activates microglial cells through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), which produces nitric oxide.

signaling_pathway cluster_mapk MAPK Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, p38, JNK) TAK1->MAPKs IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to iNOS_gene iNOS Gene Transcription IkB->NFkB_p65_p50 releases Nucleus->iNOS_gene iNOS_protein iNOS Protein NO Nitric Oxide Hannokinol This compound Hannokinol->IKK Inhibits Hannokinol->MAPKs Inhibits AP1 AP-1 MAPKs->AP1 AP1->Nucleus translocates to

Figure 2. Proposed signaling pathway for LPS-induced nitric oxide production and its inhibition by this compound.

References

Technical Support Center: Synthesis of (+)-Hannokinol via Horner-Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Horner-Wittig reaction in the total synthesis of (+)-hannokinol. The information is tailored to professionals in chemical research and drug development.

Troubleshooting Guide: Low Yield in the Horner-Wittig Reaction

This guide addresses common issues leading to low yield in the olefination step to form the β-hydroxy-ketone intermediate.

Question: My Horner-Wittig reaction is showing low conversion to the desired β-hydroxy-ketone. What are the primary causes and how can I troubleshoot this?

Answer:

Low conversion in this reaction is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, or the stability of the starting materials. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure all reagents, particularly the aldehyde and the phosphonate, are pure. The aldehyde, 2-(4-methoxyphenyl)acetaldehyde, is known to be prone to polymerization and should be purified (e.g., by flash chromatography) if it has been stored for an extended period.

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check base_issue Problem with Base or Deprotonation? reagent_check->base_issue Reagents OK solution1 Use fresh, purified reagents. Ensure rigorous anhydrous technique. reagent_check->solution1 Issue Found temp_issue Suboptimal Reaction Temperature? base_issue->temp_issue Base OK solution2 Use fresh, strong base (e.g., LDA, KHMDS). Ensure complete deprotonation (check for color change). Increase deprotonation time. base_issue->solution2 Issue Found aldehyde_issue Aldehyde Degradation or Side Reactions? temp_issue->aldehyde_issue Temp. OK solution3 Maintain low temperature (-78 °C) during addition. Allow reaction to warm slowly to room temperature. Consider longer reaction times at 0 °C or RT. temp_issue->solution3 Issue Found steric_issue Steric Hindrance a Factor? aldehyde_issue->steric_issue Aldehyde OK solution4 Use freshly prepared/purified aldehyde. Add aldehyde slowly to the ylide solution. Consider inverse addition. aldehyde_issue->solution4 Issue Found solution5 Increase reaction time and/or temperature. Consider a less hindered phosphonate if possible. Switch to a more reactive olefination (e.g., Julia-Kocienski). steric_issue->solution5 Yes

Caption: Troubleshooting workflow for low yield in the Horner-Wittig reaction.

Frequently Asked Questions (FAQs)

Reagents and Conditions

Q1: The reported synthesis of this compound uses LDA as the base. My yields are still low. What other bases can I try?

A1: While LDA is effective, its performance can be sensitive to preparation and titration. If you suspect incomplete deprotonation of the phosphonate, consider the following alternatives:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used. Ensure you use a fresh bottle and wash the mineral oil with anhydrous hexanes before use.

  • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base.

  • Potassium or Sodium Hexamethyldisilazide (KHMDS or NaHMDS): These are very strong, sterically hindered bases that are highly soluble in THF and often provide excellent results.

Q2: How critical is the reaction temperature?

A2: Temperature is a critical parameter. The initial deprotonation and the subsequent addition of the aldehyde are typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Allowing the reaction to warm slowly to room temperature is often necessary for the reaction to go to completion. Running the reaction at elevated temperatures from the start can lead to decomposition of the ylide or aldehyde and promote side reactions.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: Common side reactions in the Horner-Wittig reaction include:

  • Aldehyde Self-Condensation (Aldol Reaction): This can occur if the aldehyde is exposed to basic conditions for too long before reacting with the ylide. Adding the aldehyde slowly to the pre-formed ylide solution can minimize this.

  • Enolization of the Aldehyde: The basic ylide can act as a base and deprotonate the α-carbon of the aldehyde, which can lead to various side products.

  • Decomposition of the Ylide: Phosphonate ylides can be unstable, especially at higher temperatures.

  • Michael Addition: If using an α,β-unsaturated aldehyde, the ylide can sometimes undergo Michael addition instead of the desired olefination.

Alternative Methodologies

Q4: I have tried optimizing the Horner-Wittig reaction without success. What is a reliable alternative olefination method for this step?

A4: The Julia-Kocienski olefination is an excellent alternative, especially for complex substrates, and it is known for providing high yields of the E-alkene.[1][2] This reaction involves the coupling of an aldehyde with a heteroaryl sulfone in the presence of a base. It generally has high functional group tolerance and the byproducts are easily removed.[3]

FeatureHorner-Wittig ReactionJulia-Kocienski Olefination
Phosphorus Reagent Phosphonate esterNot applicable
Sulfur Reagent Not applicableHeteroaryl sulfone (e.g., PT-sulfone)
Byproduct Dialkylphosphate salt (water-soluble)Sulfur dioxide and a heteroaryl salt
Typical Selectivity Generally E-selectiveHighly E-selective
Key Advantages Readily available reagents, water-soluble byproduct.High yields, excellent E-selectivity, mild conditions, easy byproduct removal.
Considerations Can be sensitive to steric hindrance; ylide stability.Requires synthesis of the sulfone reagent.

Table 1: Comparison of Horner-Wittig and Julia-Kocienski Olefination Reactions.

Experimental Protocols

Protocol 1: Horner-Wittig Reaction for this compound Synthesis

This protocol is adapted from the formal synthesis of this compound.[1]

Reaction Scheme:

G cluster_0 Horner-Wittig Reaction reagent1 Chiral Phosphonate (7) plus1 + reagent1->plus1 reagent2 Aldehyde (11) plus1->reagent2 arrow LDA, THF, -78 °C to rt reagent2->arrow product β-Hydroxy-ketone (22) arrow->product yield 85% Yield product->yield

Caption: Horner-Wittig reaction for the synthesis of the β-hydroxy-ketone intermediate.

Materials:

  • Chiral phosphonate building block 7 (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv.)

  • 2-(4-methoxyphenyl)acetaldehyde 11 (1.2 equiv.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral phosphonate 7 .

  • Dissolve the phosphonate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred phosphonate solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 2-(4-methoxyphenyl)acetaldehyde 11 in anhydrous THF.

  • Add the aldehyde solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the β-hydroxy-ketone 22 .

Protocol 2: Representative Julia-Kocienski Olefination

This is a general protocol that can be adapted for the synthesis.[1]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv.)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv.)

  • Aldehyde (1.5 equiv.)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the PT-sulfone and anhydrous DME.

  • Cool the solution to -55 °C.

  • In a separate flask, prepare a solution of KHMDS in DME.

  • Add the KHMDS solution dropwise to the stirred sulfone solution over 10 minutes.

  • Stir the resulting dark brown solution for 70 minutes at -55 °C.

  • Add the neat aldehyde dropwise over 5 minutes.

  • Stir the mixture at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and stir for 1 hour.

  • Dilute the mixture with diethyl ether and wash with water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alkene.

Diagrams

Horner-Wittig Reaction Mechanism

G phosphonate Phosphonate ylide Phosphonate Ylide (Carbanion) phosphonate->ylide Deprotonation base Base (e.g., LDA) intermediate Betaine-like Intermediate ylide->intermediate Nucleophilic Attack aldehyde Aldehyde aldehyde->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

Caption: Simplified mechanism of the Horner-Wittig (HWE) reaction.

Logical Relationships in Horner-Wittig Reaction

G center Reaction Yield & Selectivity base Base Strength base->center affects deprotonation temp Temperature temp->center controls rate & side reactions sterics Steric Hindrance sterics->center impedes nucleophilic attack purity Reagent Purity purity->center prevents quenching & side reactions

Caption: Factors influencing the outcome of the Horner-Wittig reaction.

References

Technical Support Center: (+)-Hannokinol Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with artifact formation during the acidic hydrolysis of (+)-hannokinol.

Troubleshooting Guides

This section addresses specific problems that may arise during the acidic hydrolysis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of Expected Hydrolysis Product

  • Potential Cause: The primary issue could be the degradation of this compound or the desired product under the chosen acidic conditions. Acid-catalyzed side reactions are common with complex phenolic compounds like lignans.[1][2] These can include polymerization or further degradation into smaller, unintended molecules.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at various time points. This can help determine if the starting material is being consumed and if multiple products are forming.

    • Modify Reaction Conditions:

      • Acid Concentration: Test a range of acid concentrations. Highly concentrated acids can sometimes lead to more degradation.[1]

      • Temperature: Perform the hydrolysis at a lower temperature for a longer duration. Elevated temperatures can accelerate side reactions.

      • Solvent: The choice of solvent can influence reaction pathways. Consider less reactive solvents if possible.

    • Product Stability Test: If you have isolated the desired product, subject a small amount to the reaction conditions to see if it degrades over time.[3]

Problem 2: Presence of Multiple Unidentified Peaks in HPLC/TLC Analysis

  • Potential Cause: The presence of multiple peaks suggests the formation of artifacts. Lignans, under acidic conditions, can undergo cleavage of ether linkages, such as the β-O-4 linkage, leading to the formation of various degradation products, including "Hibbert's ketones".[4] Rearrangement reactions are also a possibility.

  • Troubleshooting Steps:

    • Isolate and Characterize: Attempt to isolate the major artifact(s) using techniques like preparative HPLC or column chromatography. Characterize their structures using spectroscopic methods (NMR, MS) to understand the degradation pathway.

    • Literature Review: Research the acid-catalyzed degradation of similar lignan structures. This may provide clues as to the identity of the artifacts.

    • Control Experiments: Run the reaction without the substrate (this compound) to ensure none of the artifacts are derived from the solvent or reagents.

Problem 3: Inconsistent Results Between Batches

  • Potential Cause: Inconsistency can arise from minor variations in experimental parameters that significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all parameters, including reagent purity, acid concentration, temperature, and reaction time, are precisely controlled and documented for each experiment.

    • Inert Atmosphere: Phenolic compounds can be susceptible to oxidation, which can be accelerated by acidic conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

    • Purification of Starting Material: Ensure the starting this compound is of high purity, as impurities could catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely artifacts to form during the acidic hydrolysis of this compound?

A1: While specific data on this compound is limited, based on its structure as a lignan, potential artifacts could arise from the acid-catalyzed cleavage of its ether linkages. This can lead to the formation of smaller phenolic compounds and reactive intermediates that can subsequently polymerize or rearrange. The formation of Hibbert's ketones is a known degradation pathway for lignans under acidolysis conditions.

Q2: What analytical techniques are best for identifying these artifacts?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • HPLC with a Diode Array Detector (DAD) can help to separate the different compounds and provide initial UV-Vis spectral information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining molecular weight information of the artifacts.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of isolated artifacts is the gold standard for definitive structure elucidation.

Q3: Can I use a different type of acid for the hydrolysis?

A3: Yes, the choice of acid can impact the reaction. Common acids for hydrolysis include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Weaker acids or Lewis acids could also be explored to potentially minimize degradation, though reaction times may be longer. It is advisable to conduct small-scale trials with different acids to find the optimal conditions for your specific application.

Q4: How can I prevent artifact formation?

A4: While complete prevention may not be possible, you can minimize artifact formation by:

  • Optimizing Reaction Conditions: Use the mildest possible conditions (lowest effective acid concentration and temperature) that still achieve the desired hydrolysis.

  • Using a Protective Group Strategy: If a specific functional group is particularly sensitive to acid, consider protecting it before hydrolysis and deprotecting it in a later step.

  • Enzymatic Hydrolysis: As an alternative to acid hydrolysis, enzymatic methods can offer higher specificity and milder reaction conditions, potentially avoiding artifact formation.

Data Presentation

Table 1: Hypothetical Data on this compound Acidic Hydrolysis under Various Conditions

Condition IDAcid (Concentration)Temperature (°C)Time (h)Yield of Target Product (%)Major Artifact(s) (% Area)
A-11M HCl8026515 (Artifact 1), 8 (Artifact 2)
A-21M HCl604788 (Artifact 1), 3 (Artifact 2)
B-10.5M H₂SO₄8027212 (Artifact 1), 5 (Artifact 2)
B-20.5M H₂SO₄604855 (Artifact 1), 2 (Artifact 2)

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of this compound

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Acid Addition: Add the desired concentration of acid (e.g., HCl or H₂SO₄) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product(s) with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Protocol 2: Investigating Artifact Formation

  • Stress Testing: Subject this compound to a range of more forcing acidic conditions (e.g., higher acid concentration, higher temperature) to intentionally generate artifacts.

  • Scale-up: Once conditions that produce a significant amount of a particular artifact are identified, scale up the reaction to produce enough material for isolation.

  • Isolation: Isolate the major artifacts using preparative chromatography.

  • Characterization: Characterize the isolated artifacts using MS and NMR to determine their structures.

Visualizations

Caption: Workflow for Investigating Artifact Formation.

Hypothetical_Degradation_Pathway Hypothetical Acid-Catalyzed Degradation of a Lignan cluster_products Potential Products lignan Lignan Structure (e.g., this compound) protonation Protonation of Ether Oxygen lignan->protonation + H⁺ cleavage Cleavage of β-O-4 Linkage protonation->cleavage hibbert Hibbert's Ketones cleavage->hibbert phenols Simpler Phenolic Units cleavage->phenols polymers Polymerization Products phenols->polymers Further Reactions

Caption: Hypothetical Lignan Degradation Pathway.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Honokiol and (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective properties of honokiol and (+)-hannokinol. Due to a significant disparity in the volume of available research, this document offers a comprehensive overview of honokiol's neuroprotective effects, supported by extensive experimental data, while contextualizing the potential of this compound based on the activities of related compounds.

Currently, there is a substantial body of scientific literature detailing the neuroprotective effects of honokiol, a lignan isolated from Magnolia species. In contrast, research specifically investigating the neuroprotective properties of this compound, a diarylheptanoid from Alpinia blepharocalyx, is limited. While direct comparative studies are unavailable, this guide synthesizes the existing data for honokiol and explores the potential neuroprotective mechanisms of this compound by examining the broader class of diarylheptanoids.

Honokiol: A Well-Established Neuroprotective Agent

Honokiol has been extensively studied and demonstrated to exert potent neuroprotective effects across a variety of in vitro and in vivo models of neurological disorders. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal cell death and dysfunction.

Key Neuroprotective Mechanisms of Honokiol

Honokiol's neuroprotective effects are attributed to its ability to modulate several critical cellular processes:

  • Antioxidant Activity: Honokiol is a powerful antioxidant that effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[1][2]

  • Anti-inflammatory Effects: It suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).

  • Anti-apoptotic Activity: Honokiol modulates the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, and inhibits the activation of caspases, thereby preventing programmed cell death in neurons.[2]

  • Modulation of Signaling Pathways: It influences several crucial signaling pathways involved in neuronal survival, including the PI3K/Akt and MAPK pathways.

  • Mitochondrial Protection: Honokiol helps to maintain mitochondrial integrity and function, which is critical for neuronal survival.

Experimental Data on Honokiol's Neuroprotective Effects

The following table summarizes quantitative data from key studies demonstrating the neuroprotective efficacy of honokiol in various experimental models.

Experimental ModelToxin/InsultKey FindingsReference
In Vitro
PC12 cellsAmyloid-β (Aβ)Significantly decreased Aβ-induced cell death, reduced ROS production, suppressed intracellular calcium elevation, and inhibited caspase-3 activity.[2]
Primary cortical neuronsGlutamateProtected against glutamate-induced excitotoxicity.[1]
SH-SY5Y cells6-hydroxydopamine (6-OHDA)Exhibited protective effects against 6-OHDA-induced neurotoxicity.
In Vivo
Mouse model of cerebral ischemiaMiddle cerebral artery occlusion (MCAO)Reduced infarct volume and improved neurological deficits.
Rat model of Alzheimer's diseaseAβ infusionAmeliorated cognitive deficits and reduced Aβ deposition.

This compound and Diarylheptanoids: An Emerging Area of Neuroprotective Research

While direct evidence for the neuroprotective effects of this compound is scarce, studies on the broader class of diarylheptanoids, isolated from various Alpinia species, suggest a promising potential for neuroprotection.

Potential Neuroprotective Mechanisms of Diarylheptanoids

The neuroprotective activities of diarylheptanoids are thought to be mediated by mechanisms similar to those of other polyphenolic compounds, including:

  • Antioxidant and Anti-inflammatory Properties: Many diarylheptanoids exhibit potent antioxidant and anti-inflammatory activities, which are crucial for protecting neurons from damage in various neurodegenerative conditions.

  • Modulation of Cellular Signaling: Some diarylheptanoids have been shown to modulate signaling pathways critical for neuronal survival, such as the AKT/mTOR pathway.

Experimental Data on Neuroprotective Effects of Diarylheptanoids from Alpinia Species
Compound/ExtractExperimental ModelKey FindingsReference
Dimeric diarylheptanoids from Alpinia officinarumPrimary cortical neurons (Oxygen-glucose deprivation/reoxygenation)Significantly ameliorated neuronal apoptosis via activation of the AKT/mTOR signaling pathway.
Diarylheptanoids from Alpinia officinarumSH-SY5Y cells (H2O2-induced damage)Exhibited significant neuroprotective effects by reducing ROS levels and inhibiting the generation of MDA and NO.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms underlying the neuroprotective effects of these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing neuroprotection.

Honokiol_Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_honokiol Honokiol cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative Stress Oxidative Stress PI3K/Akt PI3K/Akt Oxidative Stress->PI3K/Akt inhibits Neuroinflammation Neuroinflammation NF-κB NF-κB Neuroinflammation->NF-κB activates Excitotoxicity Excitotoxicity MAPK MAPK Excitotoxicity->MAPK activates Honokiol Honokiol Honokiol->PI3K/Akt activates Honokiol->MAPK modulates Honokiol->NF-κB inhibits ↓ ROS Production ↓ ROS Production Honokiol->↓ ROS Production ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes PI3K/Akt->↑ Antioxidant Enzymes ↓ Apoptosis ↓ Apoptosis PI3K/Akt->↓ Apoptosis MAPK->↓ Apoptosis ↓ Pro-inflammatory Mediators ↓ Pro-inflammatory Mediators NF-κB->↓ Pro-inflammatory Mediators

Figure 1. Simplified signaling pathways of honokiol's neuroprotective effects.

Neuroprotection_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection Neuronal Cell Culture Neuronal Cell Culture Compound Treatment Compound Treatment Neuronal Cell Culture->Compound Treatment Induction of Neurotoxicity Induction of Neurotoxicity Compound Treatment->Induction of Neurotoxicity Cell Viability Assay (MTT, LDH) Cell Viability Assay (MTT, LDH) Induction of Neurotoxicity->Cell Viability Assay (MTT, LDH) Apoptosis Assay (Caspase activity, TUNEL) Apoptosis Assay (Caspase activity, TUNEL) Induction of Neurotoxicity->Apoptosis Assay (Caspase activity, TUNEL) Oxidative Stress Assay (ROS, MDA) Oxidative Stress Assay (ROS, MDA) Induction of Neurotoxicity->Oxidative Stress Assay (ROS, MDA) Western Blot (Signaling proteins) Western Blot (Signaling proteins) Induction of Neurotoxicity->Western Blot (Signaling proteins)

Figure 2. General experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (honokiol or other diarylheptanoids) for a predetermined duration (e.g., 2 hours).

  • Induction of Toxicity: Add the neurotoxic agent (e.g., Aβ, 6-OHDA, H2O2) to the wells and incubate for the specified time (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol in a black 96-well plate.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Honokiol stands out as a well-characterized neuroprotective agent with a broad spectrum of activity, supported by a robust body of experimental evidence. Its ability to target multiple pathways involved in neurodegeneration makes it a strong candidate for further drug development.

While the neuroprotective effects of this compound have not been directly investigated, the promising results from studies on other diarylheptanoids from Alpinia species suggest that it may also possess valuable neuroprotective properties, likely mediated through antioxidant and anti-inflammatory mechanisms. Further research is warranted to elucidate the specific neuroprotective profile of this compound and to enable a direct comparison with honokiol. Such studies would be invaluable in expanding the arsenal of natural compounds with therapeutic potential for a range of devastating neurological disorders.

References

A Comparative Analysis of the Biological Activities of (+)-Hannokinol and Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of (+)-Hannokinol in comparison to other well-studied lignans, including podophyllotoxin, lariciresinol, matairesinol, and secoisolariciresinol. This guide provides a data-driven comparison of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies.

Introduction

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. This guide focuses on the biological activities of this compound, a less-studied lignan, and provides a comparative analysis with some of the most well-researched lignans: podophyllotoxin, lariciresinol, matairesinol, and secoisolariciresinol. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of this compound and other selected lignans. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

LignanBiological ActivityAssayCell Line/SystemIC50/EC50
This compound Anti-inflammatoryNitric Oxide Production InhibitionBV2 microgliaData not available
AnticancerCytotoxicityVarious cancer cell linesData not available
AntioxidantRadical ScavengingDPPH/ABTSData not available
Podophyllotoxin AnticancerCytotoxicity (MTT Assay)NCI-H1299 (Lung Cancer)7.6 nM[1]
AnticancerCytotoxicity (MTT Assay)A549 (Lung Cancer)16.1 nM[1]
AnticancerCytotoxicity (MTT Assay)HT29 (Colon Cancer)300-600 nM[2]
AnticancerCytotoxicity (MTT Assay)DLD1 (Colon Cancer)300-600 nM[2]
AnticancerCytotoxicity (MTT Assay)Caco2 (Colon Cancer)300-600 nM[2]
Lariciresinol AnticancerCytotoxicity (MTT Assay)SkBr3 (Breast Cancer)500 µM (48h)
Anti-diabeticα-glucosidase inhibition-6.97 µM
AntifungalAntifungal activityC. albicansMIC: 25 µg/mL
AntifungalAntifungal activityT. beigeliiMIC: 12.5 µg/mL
Matairesinol AnticancerProliferation InhibitionPANC-1 (Pancreatic Cancer)~80 µM (48% inhibition)
AnticancerProliferation InhibitionMIA PaCa-2 (Pancreatic Cancer)~80 µM (50% inhibition)
Secoisolariciresinol Anti-inflammatoryNO Production InhibitionRAW 264.7> 100 µM
AnticancerCytotoxicity (SRB assay)SK-MEL-2 (Melanoma)21.47 µM

Note: The biological activities and IC50/EC50 values can vary significantly depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lignan of interest for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the lignan for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Data Analysis: The amount of nitrite is proportional to the NO produced. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. The IC50 value is then determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the lignan and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Scavenging Activity Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • EC50 Determination: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Seed Cancer Cells (96-well plate) treat Treat with Lignans (various concentrations) start->treat incubate Incubate (24/48/72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for determining the anticancer activity of lignans using the MTT assay.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin Tubulin podophyllotoxin->tubulin binds topoisomerase Topoisomerase II podophyllotoxin->topoisomerase inhibits (derivatives) microtubules Microtubule Polymerization tubulin->microtubules inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle prevents g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis dna_damage DNA Strand Breaks topoisomerase->dna_damage prevents re-ligation dna_damage->apoptosis

Anticancer signaling pathways of Podophyllotoxin and its derivatives.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 activates nf_kb NF-κB Pathway tlr4->nf_kb inos iNOS Expression nf_kb->inos no_production Nitric Oxide (NO) Production inos->no_production lignans Lariciresinol, Matairesinol, Secoisolariciresinol lignans->nf_kb inhibit

Anti-inflammatory signaling pathway modulated by various lignans.

Conclusion

This comparative guide provides a valuable overview of the biological activities of this compound and other prominent lignans. While quantitative data for this compound is currently limited in the scientific literature, its reported anti-inflammatory, antioxidant, anticancer, and antiviral activities suggest it is a compound of significant interest for future research.

The compiled data for podophyllotoxin, lariciresinol, matairesinol, and secoisolariciresinol highlight the potent and varied biological effects of this class of compounds. The provided experimental protocols and signaling pathway diagrams offer a foundation for researchers to further investigate the therapeutic potential of these and other lignans. Further studies are warranted to elucidate the specific mechanisms of action and to determine the quantitative biological activity of this compound to allow for a more direct and comprehensive comparison with other lignans. Such research will be crucial in unlocking the full therapeutic potential of this promising class of natural products.

References

In Vitro Antioxidant Activity of Honokiol and Magnolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Honokiol and magnolol have demonstrated potent anti-oxidative, anti-inflammatory, anti-tumor, and anti-microbial effects in preclinical studies.[1] Their ability to scavenge free radicals and inhibit lipid peroxidation has been a subject of extensive research.[1][3] Notably, their antioxidant potency has been reported to be significantly higher than that of α-tocopherol in certain experimental models.

This guide presents a summary of their performance in various in vitro antioxidant assays, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary

The antioxidant activities of honokiol and magnolol have been evaluated using various assays. The following tables summarize the available quantitative data for key antioxidant parameters.

Table 1: Peroxyl Radical Scavenging Activity of Honokiol and Magnolol

CompoundSolventInhibition Rate Constant (kinh) (M-1s-1)Radicals Trapped per MoleculeReference
HonokiolChlorobenzene3.8 x 1042
Acetonitrile9.5 x 1034
MagnololChlorobenzene6.1 x 1044
Acetonitrile6.0 x 1034

Table 2: Cytotoxicity of Honokiol and Magnolol

CompoundCell LineMedian Cytotoxic Concentration (CC50) (µM)Reference
HonokiolHuman Peripheral Blood Mononuclear (PBM) cells16.1
African Green Monkey Kidney (Vero) cells22.5
Human T-cell Lymphoma (CEM) cells10.9
MagnololHuman Peripheral Blood Mononuclear (PBM) cells38.6
African Green Monkey Kidney (Vero) cells50.6
Human T-cell Lymphoma (CEM) cells99.5

Table 3: Antifungal Activity of Honokiol and Magnolol against Dermatophytes

CompoundMinimum Inhibitory Concentration (MIC) (mg/L)Minimum Fungicidal Concentration (MFC) (mg/L)Reference
Honokiol8Not Specified
Magnolol8Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure involves the following steps:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

  • Reaction mixture: The test compound (e.g., honokiol or magnolol) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess antioxidant activity. The protocol is as follows:

  • Generation of ABTS radical cation (ABTS•+): ABTS is reacted with potassium persulfate to produce the blue/green ABTS•+ chromophore.

  • Reaction mixture: The test compound is added to the ABTS•+ solution.

  • Absorbance measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. A general protocol is outlined below:

  • Cell culture: A suitable cell line (e.g., HepG2) is cultured in a microplate.

  • Loading with fluorescent probe: The cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to a fluorescent form by reactive oxygen species (ROS).

  • Treatment: The cells are treated with the test compound.

  • Induction of oxidative stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce ROS generation.

  • Fluorescence measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound ((+)-Hannokinol surrogate: Honokiol/Magnolol) Solubilization Solubilization in appropriate solvent Compound->Solubilization Positive_Control Positive Control (e.g., Trolox, Ascorbic Acid) Positive_Control->Solubilization Serial_Dilutions Serial Dilutions Solubilization->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA Spectrophotometry Spectrophotometry/ Fluorescence Reading DPPH->Spectrophotometry ABTS->Spectrophotometry CAA->Spectrophotometry Calculation Calculation of % Inhibition & IC50/TEAC Spectrophotometry->Calculation Comparison Comparison of Antioxidant Activity Calculation->Comparison

Caption: Workflow for in vitro antioxidant activity assessment.

Signaling Pathway of Antioxidant Action

antioxidant_pathway cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage HM Honokiol / Magnolol Nrf2 Nrf2 HM->Nrf2 stabilizes ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-Keap1 signaling pathway in antioxidant response.

References

A Tale of Two Isomers: Unveiling the Biological Activities of (+)-Hannokinol and its Enantiomeric Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of enantiomers is paramount. This guide provides a comparative analysis of (+)-Hannokinol and its elusive mirror image, the (-)-enantiomer, shedding light on their known biological effects and the current gaps in our understanding.

This compound, a naturally occurring diarylheptanoid, has garnered significant attention for its diverse and potent biological activities. Isolated from plants such as Alpinia blepharocalyx and Tacca chantrieri, this compound has been identified as a promising candidate in several therapeutic areas, with demonstrated anti-inflammatory, antioxidant, anticancer, and antiviral properties[1]. However, the biological profile of its synthetic counterpart, (-)-Hannokinol, remains largely uncharted territory in scientific literature, precluding a direct, data-driven comparison of their therapeutic potential.

Unraveling the Bioactivity of this compound

Current research has established a foundation for understanding the multifaceted biological effects of this compound. While comprehensive quantitative data and detailed signaling pathways are still emerging, the existing body of evidence points to its significant therapeutic promise.

A Spectrum of Therapeutic Potential

Initial studies have qualitatively described the following activities for this compound:

  • Anti-inflammatory Activity: Mechanisms underlying its ability to quell inflammatory responses are a key area of ongoing research.

  • Antioxidant Capacity: Like many phenolic compounds, this compound is believed to exert antioxidant effects, though specific radical scavenging data is not yet widely available.

  • Anticancer Effects: Preliminary investigations suggest that this compound may possess cytotoxic or anti-proliferative effects against cancer cell lines.

  • Antiviral Properties: The potential for this compound to inhibit viral replication or entry is another promising avenue of exploration.

Despite these promising indications, a significant hurdle in the advancement of this compound as a therapeutic agent is the scarcity of publicly available quantitative data, such as IC50 or EC50 values, which are crucial for assessing potency and comparing efficacy.

The Enigmatic (-)-Enantiomer: A Call for Investigation

In stark contrast to its dextrorotatory twin, the biological activities of (-)-Hannokinol remain completely uncharacterized in published research. The synthesis of this enantiomer has been achieved, but its effects on biological systems have not been reported. This knowledge gap represents a significant missed opportunity, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. It is plausible that (-)-Hannokinol could exhibit enhanced, diminished, or entirely different biological activities compared to the (+) form.

Future Directions: The Path to a Complete Picture

To fully unlock the therapeutic potential of Hannokinol, the scientific community must prioritize the following research objectives:

  • Comprehensive Biological Screening of (-)-Hannokinol: A systematic evaluation of the anti-inflammatory, antioxidant, anticancer, and antiviral activities of the (-)-enantiomer is urgently needed.

  • Quantitative Analysis of Both Enantiomers: Rigorous studies to determine the IC50 and EC50 values of both (+)- and (-)-Hannokinol across a range of relevant assays are essential for a meaningful comparison of their potency.

  • Elucidation of Mechanisms of Action: In-depth investigations into the specific signaling pathways modulated by each enantiomer will provide critical insights into their therapeutic effects and potential side effects.

Experimental Protocols: A Framework for Future Research

While specific experimental details for Hannokinol bioassays are not yet published, researchers can adapt established protocols for assessing the key biological activities. The following provides a general framework for future investigations.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and (-)-Hannokinol (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Hannokinol Enantiomers A->B C Add MTT Reagent B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound and (-)-Hannokinoll in methanol.

  • Reaction Mixture: Add the Hannokinol solutions to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A Prepare Hannokinol Solutions B Mix with DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate Scavenging Activity D->E

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound and (-)-Hannokinol for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition.

NO_Inhibition_Assay_Workflow cluster_workflow NO Inhibition Assay Workflow A Seed Macrophages B Treat with Hannokinol Enantiomers A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay D->E F Measure Absorbance E->F G Calculate NO Inhibition F->G

Caption: Workflow for the nitric oxide inhibition assay.

The exploration of both (+)- and (-)-Hannokinol is a compelling frontier in natural product chemistry and drug discovery. A thorough, comparative investigation is essential to fully elucidate their therapeutic potential and pave the way for the development of novel, effective treatments.

References

A Comparative Analysis of Extraction Methodologies for Lignans: A Focus on (+)-Hannokinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. This guide provides a comparative study of various extraction methods for lignans, with a particular focus on analogs of (+)-Hannokinol, such as magnolol and honokiol, due to the limited specific literature on this compound itself. The data presented here, derived from studies on structurally similar lignans found in medicinal plants like Magnolia officinalis, offers valuable insights into optimizing the extraction of this class of compounds.

The selection of an appropriate extraction method is paramount to maximizing yield and purity while minimizing processing time and environmental impact. This guide delves into a comparative analysis of conventional and modern extraction techniques, providing quantitative data and detailed experimental protocols to inform your research and development efforts.

Comparative Efficiency of Lignans Extraction Methods

The efficiency of different extraction techniques for lignans can be evaluated based on several key metrics, including extraction yield, time, and the use of solvents. The following table summarizes the performance of various methods based on reported data for magnolol and honokiol.

Extraction MethodTarget Compound(s)SolventKey ParametersExtraction YieldReference
Conventional Solvent Extraction Magnolol & Honokiol70% EthanolHeat refluxBest among solvents tested[1]
Magnolol & Honokiol72% EthanolSolvent/solid ratio: 60 mL/g, Time: 78 min2.29% (total)[2]
Ultrasound-Assisted Extraction (UAE) Magnolol & HonokiolPolyethylene Glycol (PEG)Ultrasonic Power: 200W, Time: 30 minHigher than ethanol-based UAE and reflux[3]
Magnolol & Honokiol[BMIM][PF6] (Ionic Liquid)-Higher than ethanol reflux[4]
Supercritical Fluid Extraction (SFE) Magnolol & HonokiolSupercritical CO2-High efficiency and purity[1]
Enzymatic Hydrolysis-Assisted Extraction Magnolol & HonokiolWater (after enzymatic treatment)Compound enzyme pretreatmentHigher transfer rates (88.60% for honokiol, 88.74% for magnolol) compared to direct water extraction.
High-Pressure Hot Water Extraction Magnolol & HonokiolWaterHigh pressure and temperatureHigh extraction rate in a short time

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols for some of the key extraction methods discussed.

Conventional Solvent Extraction (Heat Reflux)

This traditional method relies on the use of organic solvents and heat to extract the target compounds.

  • Sample Preparation: The plant material (e.g., dried and powdered bark of Magnolia officinalis) is accurately weighed.

  • Extraction: A 70% ethanol solution is added to the plant material at a specific solvent-to-solid ratio (e.g., 60 mL/g).

  • The mixture is heated to reflux for a defined period (e.g., 78 minutes).

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris.

  • The solvent is then evaporated under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Sample Preparation: The powdered plant material is suspended in the chosen solvent (e.g., polyethylene glycol or an ionic liquid).

  • Ultrasonication: The mixture is subjected to ultrasonication at a specific power (e.g., 200 W) and for a set duration (e.g., 30 minutes).

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Purification: Further purification steps may be required to isolate the target lignans from the extraction solvent.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

  • Sample Preparation: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical CO2 is passed through the vessel at a controlled temperature and pressure.

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.

  • Collection: The purified extract is collected from the separator.

Workflow and Process Visualization

To better illustrate the general procedure for lignan extraction, the following diagram outlines a typical experimental workflow.

ExtractionWorkflow Start Plant Material Collection (e.g., Alnus japonica for Hannokinol) Drying Drying Start->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Choice of Extraction Method (e.g., UAE, SFE, Conventional) Grinding->Extraction Parameters Optimization of Parameters (Solvent, Time, Temperature, Pressure) Extraction->Parameters Filtration Filtration / Centrifugation Parameters->Filtration Concentration Solvent Evaporation (e.g., Rotary Evaporator) Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis & Characterization (HPLC, MS, NMR) Purification->Analysis SignalingPathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Ligand Binding Lignan This compound NFkB_complex IκB-NF-κB Complex Lignan->NFkB_complex Inhibition Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation Kinase2->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB IκB Degradation & NF-κB Release Gene Target Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->Gene Nuclear Translocation & Transcription

References

In Vivo Validation of (+)-Hannokinol's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of (+)-Hannokinol (referred to as Honokiol in most literature) against other established chemotherapeutic agents. The data presented is compiled from various preclinical studies, highlighting Honokiol's potential as a standalone or adjunct therapy. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways implicated in Honokiol's mechanism of action are visualized.

Quantitative Performance Analysis

The following tables summarize the in vivo efficacy of Honokiol in various cancer models, comparing its effects on tumor growth and survival with standard chemotherapeutic drugs.

Table 1: Tumor Growth Inhibition in Xenograft Models

Cancer TypeAnimal ModelTreatment GroupDosage & AdministrationTumor Growth Inhibition (%)Reference
Ovarian Cancer SKOV3 Xenograft (Nude Mice)Pegylated Liposomal Honokiol10 mg/kg, i.v., twice weekly66%[1]
Cisplatin5 mg/kg, i.p., twice weekly for 2 weeks52%[1]
Honokiol + CisplatinCombination of above91%[1]
Lung Cancer A549 Xenograft (Nude Mice)Liposomal Honokiol25 mg/kg, i.p., daily for 21 days- (Suppressed tumor growth)[2]
Cisplatin5 mg/kg, i.p., twice weekly for 2 weeks- (Less effective than combination)[2]
Honokiol + CisplatinCombination of aboveSignificant enhancement over single agents
Colorectal Cancer RKO Xenograft (BALB/c Nude Mice)Honokiol80 mg/kg, i.p., dailySignificant inhibition
Breast Cancer Solid Ehrlich Carcinoma (Mice)Free HonokiolNot specified35%
Honokiol NanocapsulesNot specified80.85%
Prostate Cancer PC-3 Xenograft (Nude Mice)Honokiol2 mg/mouse, oral gavage, thrice weeklySignificant retardation of growth

Table 2: Survival Rate Analysis in Xenograft Models

Cancer TypeAnimal ModelTreatment GroupOutcomeReference
Colorectal Cancer RKO Xenograft (BALB/c Nude Mice)VehicleAverage survival: 29.7 days
Honokiol (80 mg/kg/day, i.p.)Average survival: 50.9 days
Lung Cancer A549 Xenograft (Nude Mice)Control Groups-
Honokiol + CisplatinSignificant increase in lifespan

Key Experimental Protocols

Below are detailed methodologies for representative in vivo studies cited in this guide.

Human Ovarian Carcinoma Xenograft Model
  • Objective: To evaluate the synergistic effect of pegylated liposomal Honokiol and Cisplatin on tumor growth.

  • Animal Model: Female nude mice.

  • Cell Line: SKOV3 human ovarian carcinoma cells.

  • Tumor Inoculation: 5 x 10^6 SKOV3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups:

    • Control (vehicle)

    • Pegylated Liposomal Honokiol (10 mg/kg)

    • Cisplatin (5 mg/kg)

    • Combination of Honokiol and Cisplatin

  • Administration: Honokiol was administered intravenously twice a week. Cisplatin was administered intraperitoneally twice a week for two weeks.

  • Efficacy Evaluation: Tumor volume was measured regularly. Tumor growth inhibition was calculated at the end of the study.

Human Lung Cancer Xenograft Model
  • Objective: To determine the antitumor activity of liposomal Honokiol alone and in combination with Cisplatin.

  • Animal Model: Human A549 lung cancer-bearing nude mice.

  • Cell Line: A549 human lung carcinoma cells.

  • Tumor Inoculation: Subcutaneous injection of A549 cells.

  • Treatment Groups:

    • PBS (control)

    • Empty Liposome

    • Cisplatin alone (5 mg/kg)

    • Liposomal Honokiol alone (25 mg/kg)

    • Liposomal Honokiol + Cisplatin

  • Administration: Honokiol was administered intraperitoneally daily for 21 days. Cisplatin was administered intraperitoneally twice a week for two weeks. In the combination group, Honokiol was injected 4 hours after Cisplatin administration.

  • Efficacy Evaluation: Tumor growth was monitored, and survival of the mice was recorded. Apoptosis in tumor tissues was assessed by TUNEL assay.

Multi-Drug Resistant (MDR) Cancer Xenograft Model
  • Objective: To evaluate the efficacy of Honokiol in enhancing Paclitaxel's effect on MDR cancer.

  • Animal Model: Subcutaneous xenograft model using nude mice.

  • Cell Line: KB-8-5 (multidrug-resistant).

  • Tumor Inoculation: Subcutaneous injection of KB-8-5 cells.

  • Treatment Groups:

    • Control

    • Honokiol alone

    • Paclitaxel alone

    • Honokiol + Paclitaxel

  • Administration: Specific dosages and routes were not detailed in the abstract but involved systemic administration.

  • Efficacy Evaluation: Tumor growth was monitored. Tumor tissues were analyzed for Ki-67 expression (proliferation marker) and TUNEL-positive cells (apoptosis).

Visualizing Honokiol's Mechanism of Action

Honokiol exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate the key pathways targeted by Honokiol.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation animal_model Nude Mice inoculation Subcutaneous Cell Injection animal_model->inoculation cell_line Cancer Cell Line (e.g., SKOV3, A549, KB-8-5) cell_line->inoculation grouping Randomization into Treatment Groups inoculation->grouping Tumor Establishment control Control Group (Vehicle/PBS) grouping->control honokiol Honokiol Group grouping->honokiol alternative Alternative Drug Group (e.g., Cisplatin, Paclitaxel) grouping->alternative combination Combination Group grouping->combination tumor_measurement Tumor Volume/Weight Measurement grouping->tumor_measurement survival Survival Analysis tumor_measurement->survival tissue_analysis Tumor Tissue Analysis (e.g., TUNEL, Ki-67) survival->tissue_analysis

In Vivo Anticancer Study Workflow

PI3K_Akt_mTOR_pathway Honokiol Honokiol PI3K PI3K Honokiol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Honokiol's Inhibition of the PI3K/Akt/mTOR Pathway

EGFR_STAT3_pathway Honokiol Honokiol EGFR EGFR Honokiol->EGFR Inhibits Phosphorylation STAT3 STAT3 Honokiol->STAT3 Inhibits Phosphorylation EGFR->STAT3 Activates TargetGenes Target Genes (e.g., Survivin, Bcl-2, Mcl-1) STAT3->TargetGenes Upregulates CellSurvival Enhanced Cell Survival & Proliferation TargetGenes->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis

Honokiol's Downregulation of the EGFR/STAT3 Signaling Pathway

References

Reproducibility of (+)-Hannokinol Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of bioassay results is paramount in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the bioactivity of (+)-Hannokinol, focusing on its well-documented inhibitory effect on nitric oxide (NO) production. We present available quantitative data, detail experimental protocols, and discuss alternative compounds, offering a framework for assessing the reliability and potential of this compound in a research and development context.

Inhibition of Nitric Oxide Production in Microglial Cells

This compound has been identified as a significant inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. This activity is crucial in the context of neuroinflammation, where excessive NO production can lead to neuronal damage.

A key study on the inhibitory constituents of Amomum tsao-ko provides the most direct evidence for the bioactivity of this compound. In this study, both this compound and its stereoisomer, meso-hannokinol, were shown to significantly inhibit NO production in LPS-stimulated BV2 microglial cells at concentrations ranging from 1 µM to 100 µM[1][2][3]. While this study establishes the effective concentration range, specific IC50 values, which are critical for quantitative comparison, were not provided in the initial publication. Further investigation into the full-text data or subsequent studies is necessary to obtain these precise values for a direct comparison with other inhibitors.

To facilitate comparative analysis, the following table includes IC50 values for other compounds that have been evaluated for their ability to inhibit NO production in BV2 cells under similar experimental conditions.

Table 1: Comparative Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells

CompoundCell LineStimulantIC50 (µM)Citation
This compoundBV2LPS1 - 100 µM (Effective Range)[1][2]
meso-HannokinolBV2LPS1 - 100 µM (Effective Range)
Compound C1BV2LPS0.224
Triterpene Compound 3BV2LPSNot specified
Triterpene Compound 9BV2LPS42.1
Eicosapentaenoic Acid (EPA)BV2LPSDose-dependent inhibition
AnthocyaninsBV2LPSDose-dependent inhibition

Note: The data for this compound represents an effective concentration range rather than a specific IC50 value. The IC50 value for Triterpene Compound 3 was not explicitly stated in the provided information.

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

The following is a generalized protocol for determining the inhibitory effect of a compound on nitric oxide production in BV2 microglial cells, based on commonly used methodologies.

Objective: To quantify the amount of nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant as an indicator of NO production.

Materials:

  • BV2 microglial cells

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Workflow:

experimental_workflow cluster_cell_culture Cell Seeding and Treatment cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis seed_cells Seed BV2 cells in 96-well plates incubate_adherence Incubate for 24h for cell adherence seed_cells->incubate_adherence pretreat Pre-treat cells with test compound for 1h incubate_adherence->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant add_griess Add Griess Reagent to supernatant collect_supernatant->add_griess incubate_color Incubate at room temperature for 10-15 min add_griess->incubate_color measure_absorbance Measure absorbance at ~540 nm incubate_color->measure_absorbance calculate_nitrite Calculate nitrite concentration measure_absorbance->calculate_nitrite standard_curve Generate sodium nitrite standard curve standard_curve->calculate_nitrite determine_inhibition Determine % inhibition and IC50 calculate_nitrite->determine_inhibition

Experimental workflow for the Griess assay.

Signaling Pathway of LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS in microglial cells, leading to the production of nitric oxide. Understanding this pathway is crucial for identifying potential targets for inhibitory compounds like this compound.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->IKK IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

LPS-induced NO production signaling pathway.

Reproducibility and Future Directions

The reproducibility of the inhibitory effect of this compound on nitric oxide production is a critical factor for its consideration as a therapeutic lead. While the initial findings are promising, the lack of publicly available, detailed quantitative data such as IC50 values from multiple independent studies makes a thorough assessment of reproducibility challenging.

For future research, it is imperative to:

  • Determine the precise IC50 value of this compound for the inhibition of NO production in BV2 cells.

  • Conduct independent studies to verify the reported bioactivity and establish inter-laboratory reproducibility.

  • Perform comparative studies with well-characterized inhibitors of the iNOS pathway to benchmark the potency and efficacy of this compound.

  • Investigate the broader anti-inflammatory, antioxidant, and anti-tumor activities of this compound with robust quantitative assays to build a comprehensive biological profile.

By addressing these points, the scientific community can build a more complete and reliable understanding of the therapeutic potential of this compound and the reproducibility of its bioassay results.

References

A Comparative Guide to the Anti-Inflammatory Potential of Diarylheptanoids: Focusing on (+)-Hannokinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various diarylheptanoids, with a special focus on (+)-Hannokinol. Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects. This document summarizes key experimental data, details common experimental protocols, and visualizes the underlying molecular pathways to aid in the evaluation of these compounds for future research and drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of diarylheptanoids is often evaluated by their ability to inhibit key inflammatory mediators. One of the most common in vitro assays measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and BV2 microglia. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

While direct comparative studies including this compound are limited, data from various sources on the inhibition of NO production by a range of diarylheptanoids are presented below. It is important to note that variations in experimental conditions can influence IC50 values.

DiarylheptanoidSource OrganismAssay SystemIC50 (µM)Reference
This compound Amomum tsao-koLPS-induced NO production in BV2 microgliaData not available in reviewed literature[1]
DiarylheptanoidAlpinia officinarumLPS-induced NO production in RAW 264.7 cells0.6[2]
DiarylheptanoidAlpinia officinarumLPS-induced NO production in RAW 264.7 cells6.8[2]
DiarylheptanoidAlpinia officinarumLPS-induced NO production in mouse peritoneal macrophages33[2]
Blepharocalyxin BAlpinia blepharocalyxLPS-induced NO production in J774.1 macrophages36[3]
Compound 1Alnus formosanaLPS-induced NO production7.99
Alnuside AAlnus formosanaLPS-induced NO production8.08
4-hydroxy-2-methoxyphenoxy-β-D-{3''-O-[4-hydroxy-3'-methoxy (benzoate)]}-glucopyranosideAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06
DesmethoxyyangoninAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06
Trans-resveratrolAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06
ZerumboneAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06
BisdemethoxycurcuminAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06
DemethoxycurcuminAlpinia blepharocalyxLPS-induced NO production in RAW 264.7 macrophages7.66 - 14.06

Note: The absence of a specific IC50 value for this compound in the reviewed literature highlights a gap in the current research and underscores the need for direct comparative studies to accurately assess its potency relative to other diarylheptanoids.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and comparison of results across different studies. The following is a detailed methodology for a common in vitro anti-inflammatory assay.

LPS-Induced Nitric Oxide Production in Macrophages (RAW 264.7 or BV2 microglia)

This assay is widely used to screen for compounds with anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

1. Cell Culture and Plating:

  • Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test diarylheptanoids (e.g., this compound) or a vehicle control (e.g., DMSO).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

3. Measurement of Nitric Oxide (Nitrite) Production:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

  • After the 24-hour incubation period, the supernatant is removed, and the cell viability reagent is added to the wells.

  • Following the manufacturer's instructions, the absorbance is measured to determine the percentage of viable cells relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of diarylheptanoids are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Many diarylheptanoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB_NFkB->IKK Inhibition NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1. NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Activation of these pathways by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes. Diarylheptanoids have been shown to inhibit the phosphorylation and activation of MAPKs.

MAPK_Signaling cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Experimental_Workflow cluster_assays Assays start Start cell_culture 1. Culture Macrophages (e.g., RAW 264.7) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Diarylheptanoid & Vehicle Control seeding->treatment stimulation 4. Stimulate with LPS (1 µg/mL) treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation griess_assay 6a. Griess Assay (Measure Nitrite) incubation->griess_assay viability_assay 6b. Cell Viability Assay (e.g., MTT) incubation->viability_assay analysis 7. Data Analysis (Calculate IC50) griess_assay->analysis viability_assay->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of (+)-Hannokinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (+)-Hannokinol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste containing this compound safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with this compound. As a phenolic compound, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Waste Classification and Segregation

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

Establish separate, clearly labeled waste containers for the following streams:

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, weighing papers, and paper towels.

  • Liquid Waste:

    • Non-halogenated Organic Solvent Waste: Solutions of this compound dissolved in solvents like acetone, ethyl acetate, or DMSO.[1]

    • Aqueous Liquid Waste: Solutions of this compound in water or buffer solutions.

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

Step-by-Step Disposal Procedures

Do not dispose of any waste containing this compound down the sink or in the regular trash.

3.1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Keep the container sealed when not in use and store it in a designated satellite accumulation area.

3.2. Liquid Waste Disposal:

  • Collect non-halogenated organic solvent waste and aqueous waste in separate, compatible, and shatter-proof containers.

  • Ensure each container is clearly labeled with "Hazardous Waste," the full chemical name and approximate concentration of this compound, the solvent system (e.g., "Acetone," "Aqueous"), and any associated hazards.

  • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

  • Keep containers tightly sealed and stored in secondary containment to prevent spills.

3.3. Sharps Disposal:

  • Place all sharps contaminated with this compound in a designated, puncture-resistant sharps container.

  • Label the container with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."

  • Once the container is three-quarters full, seal it securely.

3.4. Decontamination of Glassware:

  • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) three times.

  • Collect the rinsate as hazardous liquid waste.

  • After rinsing, the glassware can be washed with soap and water.

3.5. Spill Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material in a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Pickup and Disposal

Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal contractor. Ensure all containers are properly labeled and sealed before pickup.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₉H₂₄O₄
Molecular Weight 316.4 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Experimental Workflow: this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

HannokinolDisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_containerization Containerization cluster_disposal Final Disposal start Experiment with This compound Complete waste_generated Waste Generated start->waste_generated identify_waste Identify Waste Type waste_generated->identify_waste solid_waste Solid Waste (Gloves, Tips, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) identify_waste->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.